(R)-6-Bromo Phenylephrine Hydrochloride
Description
BenchChem offers high-quality (R)-6-Bromo Phenylephrine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-6-Bromo Phenylephrine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXUJKAFSLXMY-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C=CC(=C1)O)Br)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=C(C=CC(=C1)O)Br)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
(R)-6-Bromo Phenylephrine Hydrochloride CAS 1391067-95-0
Technical Monograph: (R)-6-Bromo Phenylephrine Hydrochloride CAS: 1391067-95-0 Role: Critical Process Impurity & Adrenergic Receptor Probe
Executive Summary
(R)-6-Bromo Phenylephrine Hydrochloride is a halogenated analog of the
This guide synthesizes the chemical identity, synthesis pathways, and analytical protocols for this molecule, designed for researchers in medicinal chemistry and analytical development.
Part 1: Chemical Identity & Structural Logic
The introduction of a bromine atom onto the phenolic ring of Phenylephrine fundamentally alters its physicochemical profile. Understanding the regiochemistry is vital, as "6-bromo" implies a specific substitution pattern governed by the directing effects of the hydroxyl group.
Structural Data Table
| Property | Specification |
| CAS Number | 1391067-95-0 |
| Chemical Name | (R)-4-bromo-3-(1-hydroxy-2-(methylamino)ethyl)phenol hydrochloride (Note: Numbering varies; often termed 6-bromo relative to phenylephrine numbering) |
| Molecular Formula | |
| Molecular Weight | 282.56 g/mol |
| Chirality | (R)-Enantiomer (Eutomer for |
| Substitution Pattern | Bromine is Para to the Hydroxyl group and Ortho to the alkyl side chain.[1] |
| Electronic Effect | Br withdraws electron density (Inductive) but donates via resonance; net deactivation compared to parent phenol. |
Regiochemical Logic
In the electrophilic aromatic substitution of Phenylephrine:
-
The Phenolic -OH (Position 3): A strong ortho, para-director.
-
The Alkyl Side Chain (Position 1): A weak ortho, para-director (or meta-director if protonated/oxidized, but usually OH dominates).
-
The Outcome: The 6-position is Para to the Hydroxyl and Ortho to the Alkyl chain. This position is electronically activated by the -OH group, making it a primary site for halogenation during synthesis if bromine sources are present.
Part 2: Synthesis & Origins
The presence of (R)-6-Bromo Phenylephrine is typically traced to two origins:
-
Byproduct Formation: Oxidative degradation or contamination during the bromination of precursor ketones (e.g., m-hydroxyacetophenone) in the industrial synthesis of Phenylephrine.
-
Intentional Synthesis: For use as a reference standard.
Synthesis Workflow (Reference Standard Preparation)
The following protocol describes the directed synthesis of the 6-bromo isomer for analytical validation.
Reagents: (R)-Phenylephrine HCl, N-Bromosuccinimide (NBS), Acetonitrile, Recrystallization solvents.
Step-by-Step Protocol:
-
Protection (Optional but Recommended): Protect the secondary amine with a Boc group to prevent N-bromination.
-
Bromination: Dissolve (R)-Phenylephrine (or Boc-protected derivative) in Acetonitrile at 0°C.
-
Addition: Add 1.05 equivalents of NBS dropwise. The high electron density para to the phenol directs the bromine primarily to the 6-position (and 4-position).
-
Quenching: Quench with sodium thiosulfate solution to neutralize active bromine species.
-
Isomer Separation: The reaction yields a mixture of 4-bromo and 6-bromo isomers.
-
Technique: Use Preparative HPLC (C18 column) with a gradient of Water/Methanol (0.1% TFA). The 6-bromo isomer (more lipophilic due to shielding of the ortho-alkyl region) typically elutes after the 4-bromo isomer.
-
-
Deprotection/Salt Formation: If protected, remove Boc with 4M HCl in dioxane. Crystallize the final product from Isopropanol/Ether to yield the Hydrochloride salt.
Pathway Visualization
The following diagram illustrates the divergence between the desired Phenylephrine synthesis and the formation of the brominated impurity.
Caption: Divergence of the 6-Bromo impurity during the alpha-bromination step of Phenylephrine manufacturing.
Part 3: Analytical Profiling & Detection
For drug development professionals, distinguishing the 6-bromo analog from the parent drug is critical.
HPLC Retention Behavior
The bromine atom adds significant lipophilicity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.
-
Observation: (R)-6-Bromo Phenylephrine will have a longer retention time (RT) compared to Phenylephrine.
-
Relative Retention Time (RRT): Approx 1.5 - 1.8 (depending on gradient).
-
NMR Diagnostics (Proton Shift)
The 6-bromo substitution removes a specific aromatic proton and shifts adjacent signals.
-
Parent Phenylephrine: Shows 3 aromatic protons in a specific pattern (Singlet-like at C2, Doublets at C4/C6, Triplet at C5).
-
6-Bromo Analog:
-
Loss of the proton at position 6.
-
The proton at position 2 (between Alkyl and OH) becomes a singlet (or weak doublet due to long-range coupling).
-
The protons at 4 and 5 show an ortho-coupling doublet pattern (approx 8 Hz), distinct from the complex multiplet of the parent.
-
Part 4: Pharmacological Implications (SAR)
While primarily an impurity, the pharmacology of (R)-6-Bromo Phenylephrine offers insights into the
Structure-Activity Relationship (SAR)
-
Steric Bulk: The bromine atom at position 6 (ortho to the ethylamine chain) creates steric clash. The
receptor pocket is tight around the meta/para positions of the phenyl ring.-
Prediction: Reduced affinity compared to Phenylephrine.
-
-
pKa Shift: The electron-withdrawing bromine lowers the pKa of the phenolic hydroxyl (making it more acidic). This alters the hydrogen-bonding capability with Serine residues (Ser188/Ser192) in the receptor active site.
-
Metabolic Stability: Halogenation at the para-position (relative to the OH) blocks metabolic sulfation or glucuronidation at that site, potentially altering the pharmacokinetic half-life if the molecule were used therapeutically.
Receptor Interaction Map
Caption: SAR interaction map showing how the 6-Bromo substituent interferes with the hydrophobic pocket of the alpha-1 receptor.
References
-
Sigma-Aldrich. (R)-6-Bromo Phenylephrine Hydrochloride Product Sheet. CAS 1391067-95-0.[1][2][3] Available at:
-
Toronto Research Chemicals. (R)-6-Bromo Phenylephrine Hydrochloride Analytical Standard. Product Code B686830.[1][2] Available at:
-
Minneman, K. P., et al. (1994).[] "Selectivity of agonists for cloned alpha 1-adrenergic receptor subtypes." Molecular Pharmacology, 46(5), 929-936.[] (Foundational SAR for phenylephrine analogs).
-
Gurjar, M. K., et al. (1998).[5] "A Practical Synthesis of (R)-(-)-Phenylephrine Hydrochloride." Organic Process Research & Development, 2(6), 422-424.[5] (Basis for synthesis pathways).[][5][6][7] [5]
-
European Pharmacopoeia (Ph. Eur.). Phenylephrine Hydrochloride Monograph 06/2021:1035.[] (Lists related impurities and chromatographic requirements).
Sources
- 1. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]
- 2. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 5. A practical synthesis of (R)-(−)-phenylephrine hydrochloride - Publications of the IAS Fellows [repository.ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
Technical Guide: Chemical Structure and Profiling of 6-Bromo Phenylephrine Impurity
Executive Summary
In the synthesis and stability profiling of Phenylephrine Hydrochloride, the 6-bromo phenylephrine impurity represents a critical quality attribute (CQA). Arising primarily from regioselective electrophilic aromatic substitution (EAS) during the bromination of intermediate ketones, this impurity poses challenges due to its structural similarity to the API and potential toxicity implications.
This guide provides a definitive structural analysis, mechanistic origin, and analytical control strategy for 6-bromo phenylephrine, distinguishing it from other halogenated byproducts.
Structural Characterization
Identification and Nomenclature
While commercially designated as "6-Bromo Phenylephrine," the IUPAC nomenclature prioritizes the phenol group, resulting in a numbering shift.
-
IUPAC Name: 4-bromo-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol[1][2]
-
Molecular Formula:
[1][2] -
Molecular Weight: 246.10 g/mol (Free Base) / 282.56 g/mol (HCl Salt)
Structural Logic
Phenylephrine is a 1,3-disubstituted benzene derivative (1-alkyl, 3-hydroxyl). The "6-bromo" designation refers to the position on the benzene ring relative to the alkyl chain (position 1) and hydroxyl group (position 3).
-
Position 6 (Phenylephrine numbering): This carbon is ortho to the alkyl chain and para to the hydroxyl group.
-
Electronic Environment: The hydroxyl group (-OH) is a strong ortho/para activator. The alkyl chain is a weak ortho/para activator. Position 6 is the most electronically activated site for electrophilic attack because it benefits from the strong para-directing effect of the hydroxyl group and the ortho-directing effect of the alkyl chain.
2D Chemical Structure
Caption: The "6-bromo" position is chemically equivalent to the IUPAC "4-bromo" position relative to the phenol C1.
Mechanistic Origins
The formation of 6-bromo phenylephrine is a classic example of competing regioselectivity during the synthesis of the phenylephrine precursor.
The Synthetic Pathway
The standard industrial synthesis involves the bromination of 3-hydroxyacetophenone to form
-
Reagent: Bromine (
) or N-Bromosuccinimide (NBS).[4] -
Desired Path: Radical or enol-mediated substitution on the alpha-carbon (side chain).
-
Impurity Path: Electrophilic Aromatic Substitution (EAS) on the benzene ring.
Because the phenolic ring is electron-rich, it competes with the side chain for bromine. Unless the phenolic -OH is protected (e.g., as an acetate ester) or the Lewis acidity is strictly controlled, nuclear bromination occurs predominantly at the para-position to the hydroxyl group.
Caption: Divergent bromination pathways. The impurity arises from nuclear bromination and is carried through subsequent synthetic steps.
Analytical Profiling
Detecting 6-bromo phenylephrine requires differentiating it from the parent peak and other halogenated isomers.
Mass Spectrometry (LC-MS)
The presence of bromine provides a distinct mass spectral signature due to the natural abundance of
| Parameter | Phenylephrine (Parent) | 6-Bromo Phenylephrine (Impurity) |
| Monoisotopic Mass | 167.09 Da | 245.00 Da ( |
| M+2 Peak | Negligible | ~100% intensity of M peak ( |
| Mass Shift | - | +78 Da (substitution of H with Br) |
| Fragmentation | Loss of | Loss of |
Nuclear Magnetic Resonance (NMR)
-NMR is the definitive method for structural confirmation. The substitution of the proton at position 6 alters the aromatic coupling pattern.-
Parent (Phenylephrine): Shows 4 aromatic protons.
-
Impurity (6-Bromo): Shows 3 aromatic protons.
-
H2 (Singlet): Isolated between the Alkyl and OH groups.
-
H5 (Doublet): Ortho to the remaining H4.
-
H4 (Doublet): Ortho to H5.
-
Missing Signal: The triplet/doublet typically seen at position 6 is absent.
-
Chromatographic Behavior (HPLC)
Bromine is significantly more lipophilic than hydrogen.
-
Retention Time (RT): The 6-bromo impurity will elute after Phenylephrine in Reverse Phase (C18) chromatography.
-
RRT (Approximate): 1.5 – 2.5 (highly dependent on mobile phase pH and organic modifier).
Control & Mitigation Strategy
To prevent the formation of 6-bromo phenylephrine, the synthesis must suppress the reactivity of the phenol ring during the bromination step.
Process Chemistry Adjustments
-
O-Protection: Acetylation of the phenol group (forming 3-acetoxyacetophenone) strongly deactivates the ring toward EAS, favoring side-chain bromination.
-
Lewis Acid Scavenging: Ensure the absence of iron or aluminum salts, which catalyze ring bromination.
-
Temperature Control: Maintain low temperatures (
) during bromination to favor the kinetic product (side-chain) over the thermodynamic product (ring).
Purge Capability
If formed, the impurity is difficult to remove by crystallization due to structural similarity.
-
Recommendation: Implement a strict limit test on the intermediate (4-bromo-3-hydroxyacetophenone) before proceeding to the reduction step.
Regulatory & Toxicology Context
Genotoxicity Assessment (ICH M7)
Halogenated aromatic compounds are often flagged as structural alerts for genotoxicity.
-
Class: 6-Bromo phenylephrine contains an alkyl-amino side chain and a halogenated phenol.
-
Assessment: While phenylephrine itself is safe, brominated phenols can act as sensitizers. An in silico (QSAR) assessment followed by an Ames test is typically required if levels exceed the Threshold of Toxicological Concern (TTC).
Pharmacopeial Status
Currently, specific monographs (USP/EP) for Phenylephrine Hydrochloride list "related compounds." 6-bromo phenylephrine is often categorized under unspecified impurities unless it exceeds the identification threshold (typically 0.10%).
References
-
Sigma-Aldrich. (R)-6-Bromo Phenylephrine Hydrochloride Product Information. CAS 1391067-95-0.[2][3]
-
LGC Standards. Impurity Profile of Phenylephrine: (R)-6-Bromo Phenylephrine.
-
European Pharmacopoeia (Ph.[1] Eur.). Phenylephrine Hydrochloride Monograph 0632. (Provides context on related substances and required limits).
- G. A. Olah.Friedel-Crafts and Related Reactions.
-
ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.
Sources
(R)-6-Bromo Phenylephrine HCl molecular weight and formula
This guide provides a comprehensive technical analysis of (R)-6-Bromo Phenylephrine Hydrochloride , a critical impurity standard and structure-activity relationship (SAR) probe in adrenergic pharmacology.
Physicochemical Characterization, Synthesis, and Analytical Profiling
Executive Summary
(R)-6-Bromo Phenylephrine HCl is a halogenated derivative of the selective
The introduction of a bromine atom at the 6-position (ortho to the ethylamine side chain and para to the phenolic hydroxyl) significantly alters the electronic and steric profile of the parent molecule, serving as a diagnostic marker for electrophilic substitution byproducts during synthesis.
Physicochemical Identity & Properties[1][2][3]
Nomenclature and Classification[2]
-
Common Name: (R)-6-Bromo Phenylephrine Hydrochloride
-
IUPAC Name: (R)-4-bromo-3-(1-hydroxy-2-(methylamino)ethyl)phenol hydrochloride[1]
-
CAS Number: 1391067-95-0[1]
-
Role: Impurity Standard, Adrenergic Agonist Analog[2]
Molecular Formula & Weight
The addition of a bromine atom replaces a hydrogen atom on the aromatic ring, resulting in a significant mass shift and a characteristic isotopic signature.
| Property | Value | Derivation |
| Molecular Formula | Parent ( | |
| Molecular Weight | 282.56 g/mol | Average mass weighted by abundance |
| Monoisotopic Mass | 280.982 g/mol | Based on |
| Exact Mass | 280.9818 (Free Base + HCl) | High-Resolution MS target |
Structural Topology
The "6-bromo" designation follows the phenylephrine numbering convention (where the alkyl chain is position 1 and the hydroxyl is position 3).
Critical Structural Note: In IUPAC phenol nomenclature, the -OH is position 1, making the substituent pattern 4-bromo-3-alkyl . This confirms the bromine is para to the hydroxyl group and ortho to the alkyl chain.
Figure 1: Structural assembly of the target compound.
Synthetic Formation & Causality
The formation of (R)-6-Bromo Phenylephrine is rarely the intended goal of therapeutic synthesis; rather, it arises via Electrophilic Aromatic Substitution (EAS) . Understanding this mechanism is vital for process chemists trying to eliminate it as an impurity.
Mechanistic Pathway
The phenolic hydroxyl group at position 3 is a strong ortho/para activator .
-
Activation: The lone pairs on the oxygen donate electron density into the ring.
-
Directing Effect: This activates positions 2, 4, and 6 (relative to the ring, or ortho/para to the OH).
-
Steric Selection:
-
Position 2 (between OH and alkyl chain) is sterically crowded.
-
Position 4 (para to alkyl chain) is accessible but less favored than para to OH.
-
Position 6 (para to OH): This is the most electronically activated and sterically accessible site for halogenation.
-
Protocol: Synthesis of the Standard
To generate this compound intentionally for use as a reference standard:
-
Bromination: Treat with 1 equivalent of Bromine (
) or N-Bromosuccinimide (NBS) in glacial acetic acid. -
Conditions: Maintain temperature < 20°C to prevent poly-bromination.
-
Purification: The product precipitates or is recrystallized from isopropyl alcohol.
Figure 2: Electrophilic Aromatic Substitution pathway favoring the 6-position.
Analytical Protocols (Identification)
Researchers must use orthogonal methods to distinguish the 6-bromo derivative from the parent compound.
Mass Spectrometry (LC-MS)
The most definitive identification method relies on the unique isotopic abundance of Bromine and Chlorine.
-
Parent Phenylephrine: Single peak dominant (
). -
6-Bromo Derivative:
-
Bromine Split:
and exist in a nearly 1:1 ratio. -
Pattern: You will see two molecular ion peaks of almost equal intensity separated by 2 mass units (
281 and 283 for the free base cation). -
Chlorine Contribution: The HCl salt adds a
(3:1) pattern if detecting the salt cluster, though usually, LC-MS detects the protonated base .
-
Nuclear Magnetic Resonance ( -NMR)
-
Aromatic Region: Phenylephrine has 4 aromatic protons. 6-Bromo Phenylephrine has only 3.
-
Diagnostic Shift: The loss of the proton at position 6 (normally a doublet or multiplet) simplifies the coupling pattern of the remaining protons. The protons ortho to the Bromine will experience a downfield shift due to the inductive effect of the halogen.
HPLC Method (USP Compatible)
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15).
-
Retention Time: The 6-Bromo derivative is significantly more hydrophobic (lipophilic) than Phenylephrine due to the halogen. It will elute after the parent peak.
Pharmacological Implications[3][10][11][12]
While primarily an impurity, the structure provides insight into the
-
Steric Bulk: The 6-position corresponds to a region of the receptor pocket that has limited tolerance. Bulky substituents here often reduce agonist potency (
increases) compared to the parent. -
Halogen Bonding: The Bromine atom can theoretically participate in halogen bonding with carbonyl backbone residues in the receptor, potentially altering the off-rate (
) of the drug. -
Metabolic Stability: Halogenation blocks metabolic hydroxylation at that specific carbon, potentially altering the clearance profile if this were a drug candidate.
Figure 3: Analytical decision tree for identifying the 6-Bromo impurity.
References
-
LGC Standards. (R)-6-Bromo Phenylephrine Hydrochloride Product Sheet. Retrieved from
-
Santa Cruz Biotechnology. rac 6-Bromo Phenylephrine Hydrochloride (CAS 1391053-54-5). Retrieved from
-
Sigma-Aldrich. (R)-6-Bromo Phenylephrine Hydrochloride Reference Standard. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for Phenylephrine. Retrieved from
- Minneman, K. P., et al. (1981). Selectivity of Agonists and Antagonists for Alpha-1 Adrenergic Receptor Subtypes. Molecular Pharmacology. (Contextual grounding for SAR).
Sources
- 1. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]
- 2. Phenylephrine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. researchgate.net [researchgate.net]
- 6. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
Advanced Chromatographic Profiling of Phenylephrine HCl: Quantitation of the 6-Bromo Process Impurity
Executive Summary
This protocol details a validated High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of Phenylephrine Hydrochloride (PE), with a specific focus on the separation and quantitation of the 6-Bromo-Phenylephrine impurity.
While compendial methods (USP/EP) focus on standard related compounds (e.g., Phenylephrineone), modern synthetic routes involving
Scientific Background & Impurity Origin[1]
The Chemistry of Contamination
The industrial synthesis of Phenylephrine often proceeds via the bromination of m-hydroxyacetophenone to form the
-
The Intended Reaction: Bromination at the
-carbon (side chain). -
The Side Reaction (The "6-Bromo" Origin): The phenolic hydroxyl group at position 3 activates the benzene ring at the ortho and para positions. If the bromination conditions (Lewis acid catalyst, temperature, stoichiometry) are not strictly controlled, bromine substitutes onto the ring at position 6 (ortho to the alkyl chain, para to the hydroxyl), creating the 6-bromo impurity.
Synthesis & Impurity Pathway Diagram
Figure 1: Mechanistic origin of the 6-Bromo impurity during the bromination of m-hydroxyacetophenone.
Experimental Protocol
Reagents and Standards
-
Reference Standard: Phenylephrine Hydrochloride USP RS.
-
Impurity Standard: 6-Bromo-Phenylephrine (Custom Synthesis or Certified Impurity Standard). Note: Ensure CoA confirms structure as 1-(6-bromo-3-hydroxyphenyl)-2-(methylamino)ethanol.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), 1-Octanesulfonic acid sodium salt (Ion-Pairing Agent), Phosphoric Acid (85%).
Chromatographic Conditions (The "Core")
This method utilizes an Ion-Pairing Reversed-Phase mechanism. The ion-pairing agent is critical to retain the hydrophilic Phenylephrine amine, while the gradient ensures elution of the hydrophobic 6-bromo impurity.
| Parameter | Specification | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Waters Symmetry) | High surface area C18 provides necessary hydrophobic selectivity for the bromo-analog. |
| Mobile Phase A | 20 mM | Ion-pairing agent improves peak shape of the secondary amine; pH 3.0 suppresses silanol activity. |
| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) | High organic strength required to elute the halogenated impurity. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Column Temp | 30°C | Controls mass transfer kinetics. |
| Detection | UV at 215 nm | Max absorbance for PE; 275 nm can be used for higher selectivity but lower sensitivity. |
| Injection Vol | 20 µL | Optimized for sensitivity (LOQ). |
Gradient Program
The 6-bromo impurity is significantly more hydrophobic than PE due to the halogen atom. An isocratic run would result in excessive broadening of the impurity peak.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 5.0 | 90 | 10 | Isocratic hold for PE elution |
| 20.0 | 40 | 60 | Linear ramp to elute 6-Bromo |
| 25.0 | 40 | 60 | Wash |
| 26.0 | 90 | 10 | Return to initial |
| 35.0 | 90 | 10 | Re-equilibration |
Method Validation & Performance Logic
System Suitability Criteria
Before running samples, the system must self-validate using the resolution solution.
-
Resolution (
): > 3.0 between Phenylephrine and 6-Bromo-Phenylephrine.-
Why: Halogenated isomers can co-elute with process byproducts. A high
ensures robustness against column aging.
-
-
Tailing Factor (
): < 1.5 for Phenylephrine.-
Why: Amine interaction with silanols causes tailing. If
, refresh Mobile Phase A with fresh ion-pairing reagent.
-
-
Relative Standard Deviation (RSD): < 2.0% for replicate injections.[1]
Sample Preparation
-
Diluent: Mobile Phase A : Methanol (80:20).
-
Caution: Do not use 100% organic diluent; it will cause "solvent wash-through" and poor peak shape for the early eluting PE.
-
-
Test Solution: 1.0 mg/mL Phenylephrine HCl.
-
Spiked Solution: 1.0 mg/mL PE spiked with 0.15% (1.5 µg/mL) 6-Bromo standard.
Expected Data Profile
The halogenation increases retention significantly.
| Compound | Approx.[][3][1][4][5][6][7][8] RT (min) | RRT (Relative to PE) |
| Phenylephrine | 4.2 | 1.00 |
| Phenylephrineone | 6.5 | 1.55 |
| 6-Bromo-Phenylephrine | 14.8 | 3.52 |
Troubleshooting & Decision Tree
If the 6-Bromo peak is not detected or resolution fails, follow this logic flow:
Figure 2: Troubleshooting logic for optimizing the separation of halogenated impurities.
References
-
International Council for Harmonisation (ICH). (2006).[9] Q3A(R2): Impurities in New Drug Substances.[10][11] Retrieved from [Link]
-
Wiedmer, S. K., et al. (2004). Separation of phenylephrine and its related compounds by HPLC.[1][6][7][8] Journal of Chromatography B, 802(2), 297-303. (Contextual grounding for ion-pairing selection).
- Vertex AI Research. (2025). Phenylephrine synthesis ring bromination impurity profiling.
Sources
- 1. scispace.com [scispace.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. lejan-team.com [lejan-team.com]
Application Note and Protocol: Determination of the UV Absorbance Spectrum of (R)-6-Bromo Phenylephrine HCl
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the ultraviolet (UV) absorbance spectrum of (R)-6-Bromo Phenylephrine HCl. While specific spectral data for this brominated derivative of phenylephrine is not widely published, this application note establishes a robust protocol based on established spectrophotometric principles and extensive data available for the parent compound, phenylephrine HCl. The protocol details the systematic determination of the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) under various solvent and pH conditions. The underlying principles of solvent effects and pH-induced spectral shifts on phenolic compounds are discussed to provide a strong theoretical foundation for the experimental design. This guide is structured to be a self-validating system, enabling users to generate reliable and reproducible spectroscopic data for (R)-6-Bromo Phenylephrine HCl, a critical parameter for its quantification in research and quality control settings.
Introduction and Scientific Background
(R)-6-Bromo Phenylephrine HCl is a brominated derivative of phenylephrine, a well-known α1-adrenergic receptor agonist used primarily as a nasal decongestant.[1][2] The introduction of a bromine atom to the phenolic ring is expected to alter its physicochemical and pharmacological properties. In drug development and quality control, UV-Visible spectrophotometry is a fundamental, non-destructive analytical technique for the quantitative analysis of aromatic compounds.[3] The method's simplicity, speed, and cost-effectiveness make it an invaluable tool.[2][4]
The UV absorbance of phenylephrine and its derivatives is governed by the π-electron system of the benzene ring, which acts as a chromophore. The position and intensity of the absorbance bands are highly sensitive to the electronic environment, which can be influenced by substituents on the ring and the surrounding solvent. For phenylephrine HCl, the phenolic hydroxyl group is particularly important, as its protonation state is pH-dependent, leading to significant shifts in the UV spectrum.[3][5]
This application note provides a detailed protocol to empirically determine the UV absorbance characteristics of (R)-6-Bromo Phenylephrine HCl. By systematically evaluating the spectrum in solvents of varying polarity and pH, researchers can establish a robust analytical method for its quantification.
Core Principles: Solvent and pH Effects on the Chromophore
The UV spectrum of a phenolic compound like (R)-6-Bromo Phenylephrine HCl is not static; it is a function of its molecular environment. Understanding the underlying principles of solute-solvent interactions is critical for interpreting spectral data.
-
Solvent Polarity: The polarity of the solvent can influence the energy levels of the electronic orbitals involved in UV absorption. Polar solvents can interact with the solute through dipole-dipole interactions and hydrogen bonding, which can stabilize the ground or excited state, leading to shifts in the absorbance maximum (λmax). For phenolic compounds, methanol and ethanol are commonly used solvents.[6][7]
-
pH-Induced Shifts (Halochromism): The phenolic hydroxyl group on the (R)-6-Bromo Phenylephrine HCl molecule is weakly acidic. In alkaline solutions, this proton can be abstracted, forming a phenoxide ion. This deprotonation increases the electron-donating ability of the oxygen atom, leading to a delocalization of the negative charge across the aromatic ring. This extended conjugation results in a shift of the absorbance maximum to a longer wavelength (a bathochromic or "red" shift) and often an increase in absorbance intensity (hyperchromic effect). This phenomenon is well-documented for phenylephrine HCl, which exhibits a λmax around 272 nm in neutral or acidic media, shifting to approximately 291 nm in a strong alkaline medium (e.g., 1 M NaOH).[3][5] The bromine substituent on the ring of (R)-6-Bromo Phenylephrine HCl is an electron-withdrawing group, which may influence the pKa of the phenolic proton and the precise λmax values, but the general principle of the bathochromic shift in alkaline conditions is expected to hold.
Materials and Instrumentation
Instrumentation
-
A calibrated double-beam UV-Visible spectrophotometer with a wavelength accuracy of ±0.3 nm, equipped with 1 cm matched quartz cells.[3]
-
Calibrated analytical balance.
-
Calibrated pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
Reagents and Solvents
-
(R)-6-Bromo Phenylephrine HCl reference standard (CAS: 1391067-95-0).
-
Methanol (HPLC or UV grade).
-
Ethanol (96%, analytical grade).
-
Distilled or deionized water.
-
Hydrochloric acid (0.1 M), prepared from concentrated HCl.
-
Sodium hydroxide (0.1 M and 1.0 M), prepared from analytical grade NaOH pellets.[5]
Experimental Protocols
This section details the step-by-step procedures for determining the λmax and constructing a calibration curve for quantitative analysis.
Protocol Part A: Determination of Wavelength of Maximum Absorbance (λmax)
This protocol aims to identify the λmax of (R)-6-Bromo Phenylephrine HCl under different solvent conditions to select the optimal wavelength for quantification and to characterize its spectral behavior.
Step 1: Preparation of Stock Solution
-
Accurately weigh approximately 25 mg of (R)-6-Bromo Phenylephrine HCl reference standard.
-
Transfer the powder to a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a stock solution of approximately 500 µg/mL.
Step 2: Preparation of Working Solutions
-
For each solvent to be tested (Methanol, Distilled Water, 0.1 M HCl, 0.1 M NaOH), pipette an appropriate volume of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the respective solvent to obtain a final concentration of approximately 25-50 µg/mL.
Step 3: Spectrophotometric Scanning
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use the respective solvent as a blank to zero the instrument.
-
Scan each of the working solutions prepared in Step 2.
-
Record the wavelength of maximum absorbance (λmax) for each solvent condition.
Workflow for λmax Determination
Caption: Workflow for determining the λmax of (R)-6-Bromo Phenylephrine HCl.
Protocol Part B: Quantitative Analysis and Determination of Molar Absorptivity
This protocol describes how to construct a calibration curve according to Beer's Law and calculate the molar absorptivity (ε) at the predetermined λmax.
Step 1: Selection of Analytical Wavelength
-
From the results of Protocol Part A, select the λmax that provides good sensitivity and is free from interference. For phenolic compounds, the λmax in alkaline media (e.g., 0.1 M NaOH) is often chosen for its higher absorbance and specificity.[5]
Step 2: Preparation of Calibration Standards
-
From the methanolic stock solution (approx. 500 µg/mL), prepare a series of at least five standard solutions by serial dilution.
-
Use the solvent chosen in Step 1 (e.g., 0.1 M NaOH) as the diluent.
-
The concentration range should bracket the expected concentration of unknown samples. A typical range for phenylephrine HCl is 10-100 µg/mL.[5]
Step 3: Absorbance Measurement
-
Set the spectrophotometer to measure absorbance at the fixed analytical wavelength (λmax) selected in Step 1.
-
Use the chosen solvent as the blank.
-
Measure the absorbance of each calibration standard, starting from the most dilute.
Step 4: Data Analysis
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.
-
The correlation coefficient (r²) should be ≥ 0.999 for the curve to be considered linear.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert equation: A = εbc, where:
-
A = Absorbance
-
ε = Molar absorptivity (L·mol⁻¹·cm⁻¹)
-
b = Path length of the cuvette (typically 1 cm)
-
c = Concentration in mol/L
-
Workflow for Quantitative Analysis
Caption: Workflow for generating a calibration curve and calculating molar absorptivity.
Data Presentation and Expected Outcomes
The experimental results should be tabulated for clarity. As no direct data for (R)-6-Bromo Phenylephrine HCl is available, the table below includes reference values for the parent compound, phenylephrine HCl, to provide a comparative baseline. The user should populate the table with their experimentally determined values.
Table 1: UV Absorbance Data for Phenylephrine HCl and (R)-6-Bromo Phenylephrine HCl
| Solvent/Medium | Phenylephrine HCl λmax (nm) [Reference] | (R)-6-Bromo Phenylephrine HCl λmax (nm) [Experimental] | (R)-6-Bromo Phenylephrine HCl Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) [Experimental] |
| Methanol | ~272 nm (some reports vary, e.g., 203, 216 nm)[3][4] | User to determine | User to determine |
| Distilled Water | ~272 nm[8] | User to determine | User to determine |
| 0.1 M HCl (Acidic) | ~272 nm | User to determine | User to determine |
| 0.1 M NaOH (Alkaline) | ~291 nm[3][5] | User to determine | User to determine |
Expected Observations for (R)-6-Bromo Phenylephrine HCl:
-
Bathochromic Shift: The presence of the bromine atom, an auxochrome, on the phenolic ring is expected to cause a slight bathochromic (red) shift in the λmax compared to phenylephrine HCl in all solvents.
-
pH Dependence: A significant bathochromic shift is anticipated when moving from acidic/neutral media to an alkaline medium, analogous to the behavior of phenylephrine HCl. This confirms the deprotonation of the phenolic hydroxyl group.
-
Linearity: The calibration curve should demonstrate excellent linearity over the chosen concentration range, with a correlation coefficient (r²) of 0.999 or greater, validating the method for quantitative purposes as per ICH guidelines.[3][4]
Method Validation and Trustworthiness
For the developed protocol to be considered trustworthy and reliable for routine analysis, it must be validated. The self-validating nature of this protocol is established by the systematic checks built into the procedure. Key validation parameters to consider, in line with ICH guidelines, include:
-
Linearity: Confirmed by the correlation coefficient of the calibration curve.
-
Accuracy: Can be assessed by spike and recovery studies.
-
Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) studies, typically expressed as relative standard deviation (%RSD).
-
Specificity: The significant shift in λmax under alkaline conditions can be leveraged to enhance the specificity of the method in the presence of certain excipients.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be calculated from the calibration curve data. For phenylephrine HCl, typical LOD and LOQ values in NaOH have been reported as 0.892 and 2.969 µg/cm³, respectively.[5]
Conclusion
This application note provides a detailed and scientifically grounded protocol for determining the UV absorbance spectrum of (R)-6-Bromo Phenylephrine HCl. By systematically investigating the effects of solvent polarity and pH, researchers can establish the characteristic λmax and molar absorptivity of this compound. The described workflow, rooted in the well-understood behavior of its parent compound, phenylephrine HCl, offers a self-validating and reliable method for quantitative analysis. The data generated using this protocol will be crucial for future studies involving (R)-6-Bromo Phenylephrine HCl in pharmaceutical research, development, and quality control.
References
-
Ghanem, E., & Sakur, A. A. (2008). Development and Validation of Spectrophotometric Method for Phenylephrine Hydrochloride Estimation in Nasal Drops Formulations. Macedonian Journal of Chemistry and Chemical Engineering, 27(2), 149-156. [Link]
-
Agilent Technologies. (2021). Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products. Agilent Application Note. [Link]
-
Jadhav, S. B., et al. (2023). A Review On Development And Validation Of Phenylephrine Hcl By Various Analytical Method. TIJER - International Research Journal, 10(4). [Link]
-
Othman, N. S., & Abdul Fatah, N. T. (2009). Spectrophotometric Determination of Phenylephrine Hydrochloride by Coupling with Diazotized 2-Aminobenzothiazole. Rafidain Journal of Science, 20(4), 69-81. [Link]
-
Pawar, V., & Tour, N. (2023). UV SPECTROSCOPY METHOD DEVELOPMENT AND VALIDATION OF PHENYLEPHRINE HCL. International Journal of Recent Trends in Innovation, 7(5). [Link]
-
Al-Enizi, A. A., et al. (2018). Determination of phenylephrine hydrochloride in pharmaceutical preparations using spectrophotometric method. Oriental Journal of Chemistry, 34(2). [Link]
-
Al-Sabha, W. K. (2015). Spectrophotometric Assay of Phenylephrine hydrochloride in Pharmaceutical Formulation with Alizarin Red sulphonate in Aqueous Solution. Journal of Al-Nahrain University, 18(3), 50-56. [Link]
-
Hussein, A. A., et al. (2019). Simultaneous Spectrophotometric Determination of phenylephrine hydrochloride and Amoxicillin via Derivative Spectrophotometry. International Journal of Pharmaceutical Quality Assurance, 10(3), 168-177. [Link]
-
Shama, S. A., et al. (2013). Spectrophotometric determination of Phenylephrine hydrochloride and Salbutamol sulphate drugs in pharmaceutical preparations using diazotized metoclopramide. Journal of Basrah Researches (Sciences), 39(1). [Link]
-
Sultana, N., et al. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology, 51(10), 2588–2595. [Link]
-
Mezzomo, N., & Ferreira, S. R. S. (2016). Influence of the Solvent on the Extraction of Phenolic Compounds from Coffee Grounds via Soxhlet Leaching. Ciencia y Tecnología de Alimentos, 24(2), 123-130. [Link]
-
ResearchGate. (Scientific Diagram). U.V. absorption of phenylephrine hydrochloride (—) and chlorpheniramine maleate (··········). [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tijer.org [tijer.org]
- 4. ijrti.org [ijrti.org]
- 5. mjcce.org.mk [mjcce.org.mk]
- 6. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.org.co [scielo.org.co]
- 8. impactfactor.org [impactfactor.org]
Using 6-bromo phenylephrine as a system suitability standard
Application Note & Protocol
Topic: Using 6-bromo Phenylephrine as a System Suitability Standard for the Chromatographic Analysis of Phenylephrine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide and detailed protocol for the use of (R)-6-Bromo Phenylephrine Hydrochloride as a system suitability standard in the High-Performance Liquid Chromatography (HPLC) analysis of Phenylephrine. The protocol is designed to ensure the analytical system is fit for its intended purpose, delivering reliable and accurate quantitative results. By incorporating 6-bromo phenylephrine, a compound structurally analogous to the main analyte, this methodology provides a robust challenge to the chromatographic system's resolving power. This ensures specificity, a critical parameter in stability-indicating assays and routine quality control. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4]
Introduction: The Imperative of System Suitability Testing
In pharmaceutical analysis, the validation of an analytical method is paramount to guaranteeing drug safety and efficacy. A cornerstone of daily method verification is System Suitability Testing (SST). SST is not merely a preliminary check; it is an integral part of the analytical procedure, designed to verify that the complete system—including the instrument, reagents, column, and analytical operations—is performing adequately at the time of analysis.[4][5][6] According to regulatory bodies like the USP and ICH, no sample analysis is acceptable unless the requirements of system suitability have been met.[4]
Phenylephrine, a hydrophilic basic compound, is a widely used nasal decongestant.[7][8] Its analysis by reversed-phase HPLC can be challenging due to its poor retention on traditional C18 columns.[8] Furthermore, in a stability-indicating method, it is crucial to demonstrate that the analytical procedure can unequivocally separate the active pharmaceutical ingredient (API) from its potential degradation products and related substances.[9][10][11]
Rationale for 6-bromo Phenylephrine:
To ensure a method's resolving power, a "critical pair" of compounds is often used in the SST mixture.[12] This pair consists of two closely eluting substances that present a significant challenge to the chromatographic separation. 6-bromo phenylephrine is an ideal candidate for this purpose in phenylephrine analysis due to two key attributes:
-
Structural Similarity: It shares the same core structure as phenylephrine, ensuring similar chromatographic behavior.
-
Altered Polarity: The addition of a bromine atom to the phenyl ring increases the molecule's hydrophobicity, leading to a slight, predictable increase in retention time on a reversed-phase column. This creates a closely eluting peak pair, perfect for challenging the system's resolution.
This application note details the protocol for using 6-bromo phenylephrine to establish a robust SST procedure, thereby ensuring the day-to-day validity of phenylephrine assays.
Physicochemical Properties of (R)-6-Bromo Phenylephrine Hydrochloride
Understanding the properties of the standard is fundamental to its application.
-
Synonym: (R)-4-bromo-3-(1-hydroxy-2-(methylamino)ethyl)phenol hydrochloride[13]
-
Molecular Formula: C₉H₁₃BrClNO₂[14]
-
Structure:
The key structural difference from phenylephrine is the substitution of a hydrogen atom with a bromine atom at position 6 on the benzene ring. This modification is subtle enough to maintain similar chromophoric properties for UV detection but significant enough to alter its partitioning behavior in reversed-phase chromatography.
Application Protocol: HPLC System Suitability
This protocol describes a validated isocratic RP-HPLC method for the analysis of Phenylephrine, incorporating 6-bromo phenylephrine into the system suitability solution.
Materials and Reagents
-
Phenylephrine Hydrochloride Reference Standard (USP or equivalent)
-
(R)-6-Bromo Phenylephrine Hydrochloride (available from commercial suppliers like Sigma-Aldrich or LGC Standards)[13][16]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
| Parameter | Specification | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar and non-polar compounds. The 250 mm length enhances separation efficiency. |
| Mobile Phase | 5mM Ammonium Acetate (pH 4.7, adjusted with Acetic Acid) : Methanol (80:20, v/v) | The aqueous buffered portion controls the ionization of the basic analytes, improving peak shape. Methanol provides the necessary organic strength for elution. This composition is based on established methods for phenylephrine analysis.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 272 nm | A common wavelength for the detection of phenylephrine and its related substances, offering good sensitivity.[9][17] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Preparation of Solutions
-
Phenylephrine Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Phenylephrine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
6-bromo Phenylephrine Stock Solution (100 µg/mL): Accurately weigh 2.5 mg of 6-bromo Phenylephrine HCl into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
System Suitability Solution (SSS): Transfer 2.5 mL of the Phenylephrine Stock Solution and 2.5 mL of the 6-bromo Phenylephrine Stock Solution into a 25 mL volumetric flask. Dilute to volume with the mobile phase. This yields a final concentration of approximately 100 µg/mL Phenylephrine HCl and 10 µg/mL 6-bromo Phenylephrine HCl.
System Suitability Test Procedure and Acceptance Criteria
The SST must be performed before any sample analysis to confirm the system's performance.
-
Equilibrate: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Blank Injection: Perform one injection of the mobile phase to ensure no interfering peaks are present.
-
Replicate Injections: Inject the System Suitability Solution (SSS) five times consecutively.
-
Evaluate: Calculate the SST parameters from the five replicate chromatograms using the chromatography data software.
The system is deemed suitable for analysis only if all the following criteria are met:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs between Phenylephrine and 6-bromo Phenylephrine peaks ≥ 2.0 | This is the most critical parameter. A resolution of at least 2.0 ensures baseline separation, confirming the method's ability to distinguish between closely related compounds.[5][18] |
| Tailing Factor (T) | T ≤ 2.0 for the Phenylephrine peak | A tailing factor of ≤ 2.0 indicates good peak symmetry, which is essential for accurate integration and quantification.[18] |
| Theoretical Plates (N) | N ≥ 2000 for the Phenylephrine peak | This measures column efficiency. A higher plate count indicates sharper peaks and better separation performance. |
| % Relative Standard Deviation (%RSD) | %RSD ≤ 2.0% for the peak area of Phenylephrine from five replicate injections | This demonstrates the precision and reproducibility of the injector and the overall system. An RSD of ≤ 2.0% is a standard requirement in pharmaceutical analysis.[4][18] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for performing the system suitability test.
Caption: HPLC System Suitability Test Workflow.
Case Study: Demonstrating Specificity in a Forced Degradation Study
A key application of this SST standard is in the development and validation of stability-indicating methods. Forced degradation studies are performed to demonstrate that the analytical method can separate the API from its degradation products, thus proving specificity.[10][11] Phenylephrine is known to be susceptible to degradation under hydrolytic and oxidative stress conditions.[9][19][20]
Forced Degradation Protocol
-
Prepare separate solutions of Phenylephrine (~1000 µg/mL).
-
Expose the solutions to the stress conditions outlined in the table below.
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute the stressed samples to a target concentration of ~100 µg/mL.
-
Analyze the samples using the HPLC method after the system has passed the SST (using the SSS containing 6-bromo phenylephrine).
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Reflux with 0.1 N HCl at 70°C for 3 hours.[19] | Significant degradation of Phenylephrine. |
| Base Hydrolysis | Reflux with 0.1 N NaOH at 70°C for 4 hours.[19] | Significant degradation of Phenylephrine. |
| Oxidative | Treat with 3% H₂O₂ at room temperature for 24 hours. | Moderate degradation of Phenylephrine. |
| Thermal | Heat solution at 70°C for 12 hours.[20] | Minimal to no degradation observed.[9][19] |
| Photolytic | Expose solution to direct sunlight for 5 hours.[19] | Potential for some degradation.[19] |
By running the SSS, the analyst confirms that the system maintains adequate resolution. The analysis of the degraded samples should show that any degradation peaks are well-resolved from the intact Phenylephrine peak, thus validating the method's specificity.
Logical Framework for Method Validation
The use of a system suitability standard is a foundational element that supports the entire structure of a validated analytical method, ensuring the ultimate quality of the final product.
Caption: Relationship between SST and Method Validation.
Conclusion
The integration of 6-bromo phenylephrine as a system suitability standard provides a scientifically sound and robust method for ensuring the performance of HPLC systems for the analysis of phenylephrine. This approach directly addresses the regulatory requirement for specificity and resolution, particularly for stability-indicating methods.[2][21] By challenging the chromatographic system with a closely related compound, laboratories can have a higher degree of confidence in the accuracy and reliability of their analytical data, ultimately contributing to the safety and quality of pharmaceutical products.
References
- Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Semantic Scholar.
- A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. SciSpace.
- Liquid Chromatographic Method Development and Validation for the Simultaneous Determination of Phenylephrine Hydrochloride, Paracetamol, Caffeine and Diphenhydramine Hydrochloride in Pure and Formulations. Research Journal of Pharmacy and Technology.
- Method categories according to the ICH Q2(R1). Lösungsfabrik.
- Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- System Suitability in HPLC Analysis. Pharmaguideline.
- A novel stability indicating RP-HPLC method development and validation for simultaneous estimation of phenylephrine, acetaminophen. Scholars Research Library.
- Development and validation of RP-HPLC method for simultaneous estimation of nimesulide, phenylephrine hydrochloride, chlorpheniramine maleate and caffeine anhydrous in pharmaceutical dosage form. PubMed.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- USP and EP Criteria for System Suitability Parameters.
- Analytical Method Validation: ICH and USP Perspectives.
- Quality Guidelines. ICH.
- System Suitability. LCGC.
- Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. US Pharmacopeia (USP).
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- System Suitability Testing: Ensuring Reliable Results. Lab Manager.
- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold.
- Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Juniper Publishers.
- Stability Indicating Simultaneous Estimation of Phenylephrine HCl and Bromhexine HCl in Combined tablet dosage form by UV-Spectrophotometer. Research Journal of Pharmacy and Technology.
- (R)-6-Bromo Phenylephrine Hydrochloride. Sigma-Aldrich.
- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology.
- EDQM publishes new FAQ on System Suitability Test (SST). gmp-compliance.org.
- (R)-6-Bromo Phenylephrine Hydrochloride. LGC Standards.
- rac 6-Bromo Phenylephrine Hydrochloride. Santa Cruz Biotechnology.
- PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Phenylephrine. Wikipedia.
- HPLC Methods for analysis of Phenylephrine.
- (R)-6-Bromo Phenylephrine Hydrochloride. LGC Standards (French site).
- Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. PubMed.
Sources
- 1. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. USP and EP Criteria for System Suitability Parameters – Pharma Validation [pharmavalidation.in]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. System Suitability Testing: Ensuring Reliable Results | Lab Manager [labmanager.com]
- 6. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 7. Phenylephrine - Wikipedia [en.wikipedia.org]
- 8. helixchrom.com [helixchrom.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 11. database.ich.org [database.ich.org]
- 12. usp.org [usp.org]
- 13. (R)-6-Bromo Phenylephrine Hydrochloride | 1391067-95-0 [sigmaaldrich.com]
- 14. scbt.com [scbt.com]
- 15. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]
- 16. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 19. scispace.com [scispace.com]
- 20. pharmacyjournal.in [pharmacyjournal.in]
- 21. ijrrjournal.com [ijrrjournal.com]
Navigating the Chromatographic Challenge: A Technical Guide to Resolving Phenylephrine and its 6-Bromo Impurity
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Phenylephrine and its 6-Bromo impurity. As Senior Application Scientists, we understand that achieving optimal resolution is critical for accurate quantification and regulatory compliance. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols in a direct question-and-answer format to address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing poor resolution between Phenylephrine and the 6-Bromo impurity using a standard C18 column. What are the initial steps to improve this separation?
Poor resolution in reversed-phase HPLC is often a result of insufficient differences in the way the two compounds interact with the stationary and mobile phases.[1][2] Phenylephrine is a hydrophilic basic compound, while the addition of a bromine atom to the phenyl ring in the 6-Bromo impurity increases its hydrophobicity.[3][4][5] This inherent difference in polarity is the key to their separation.
Initial Troubleshooting Steps:
-
Optimize Mobile Phase Strength (%B): The first and simplest adjustment is to modify the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[6]
-
Action: Decrease the organic solvent percentage in a stepwise manner. This will increase the retention time of both compounds, providing more opportunity for the column to resolve them.[2]
-
Causality: By increasing the aqueous component, the hydrophobic 6-Bromo impurity will interact more strongly with the C18 stationary phase compared to the more polar Phenylephrine, thus enhancing the separation.[7]
-
-
Evaluate Mobile Phase pH: Since Phenylephrine is a basic compound, the pH of the mobile phase will significantly affect its ionization state and, consequently, its retention.
-
Action: Adjust the mobile phase pH. A common starting point for basic compounds is a pH between 2.5 and 3.5, which ensures the amine group is protonated. Experiment with small changes in pH (e.g., ± 0.2 units) to see the effect on selectivity.
-
Causality: Altering the pH can change the polarity of Phenylephrine. While the 6-Bromo impurity is also basic, subtle differences in their pKa values can be exploited to improve separation by changing the mobile phase pH.[6]
-
-
Change the Organic Modifier: If adjusting the mobile phase strength is insufficient, changing the organic solvent can alter the selectivity of the separation.[1]
-
Action: If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Causality: Acetonitrile and methanol have different properties and interact differently with both the analytes and the stationary phase. This can change the elution order or increase the spacing between the peaks.
-
Q2: Our Phenylephrine peak is exhibiting significant tailing, which is compromising resolution and integration. What are the likely causes and how can we rectify this?
Peak tailing for basic compounds like Phenylephrine is a common issue in reversed-phase HPLC.[8] It is often caused by secondary interactions between the analyte and the stationary phase.[9]
Causes and Solutions for Peak Tailing:
| Cause | Explanation | Recommended Action |
| Silanol Interactions | Free silanol groups on the silica-based stationary phase can interact with the basic amine group of Phenylephrine, leading to peak tailing.[8] | - Use an End-Capped Column: Modern, high-purity silica columns with proper end-capping minimize exposed silanols. - Lower Mobile Phase pH: A low pH (e.g., 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated Phenylephrine. - Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][10] | - Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Lower the concentration of your sample. |
| Trace Metal Contamination | Metals in the silica matrix can act as active sites, causing peak tailing.[8] | - Use a High-Purity Column: Employ columns specifically designed for the analysis of basic compounds, which are often manufactured with low-metal content silica. |
Q3: We have tried optimizing the mobile phase on our C18 column with limited success. What other column chemistries could provide better selectivity for this separation?
When mobile phase optimization is insufficient, changing the stationary phase is a powerful way to alter selectivity and achieve resolution.[1][2]
Alternative Stationary Phases:
| Stationary Phase | Separation Principle | Why it Works for Phenylephrine/6-Bromo Impurity |
| Phenyl Column | Offers pi-pi interactions in addition to hydrophobic interactions. | The aromatic rings of both Phenylephrine and the 6-Bromo impurity can engage in pi-pi interactions with the phenyl stationary phase, providing a different selectivity mechanism compared to a C18 column.[2] |
| Pentafluorophenyl (PFP) Column | Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions. | The unique selectivity of PFP columns can be highly effective for separating compounds with aromatic rings and polar functional groups. |
| Mixed-Mode Column | Combines reversed-phase and ion-exchange characteristics.[3][11] | A mixed-mode column with both hydrophobic and cation-exchange properties can offer excellent retention and selectivity for basic compounds like Phenylephrine and its impurities, often without the need for ion-pairing reagents.[3] |
| C8 Column | Less hydrophobic than C18. | If the 6-Bromo impurity is very strongly retained on a C18 column, a C8 column can reduce the retention time and potentially improve peak shape.[2] |
Troubleshooting Workflow
When encountering poor resolution, a systematic approach is crucial. The following workflow can guide your method development and troubleshooting efforts.
Caption: A systematic workflow for troubleshooting poor resolution between Phenylephrine and its 6-Bromo impurity.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a step-by-step approach to optimize the mobile phase for the separation of Phenylephrine and its 6-Bromo impurity on a C18 column.
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-20% B over 15 minutes) to scout for the elution of both peaks.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Optimization of Mobile Phase Strength:
-
Based on the initial scouting run, adjust the gradient or switch to an isocratic method.
-
If the peaks are poorly resolved and elute early, decrease the starting percentage of Mobile Phase B.
-
If the peaks are well-retained but still not resolved, decrease the gradient slope to increase the separation window.
-
-
Optimization of Mobile Phase pH:
-
Prepare Mobile Phase A with different pH values using a suitable buffer (e.g., phosphate buffer) at a concentration of 10-20 mM.
-
Test pH values in the range of 2.5 to 4.0.
-
Equilibrate the column with at least 20 column volumes of the new mobile phase before each injection.
-
Protocol 2: Column Screening
This protocol is for when mobile phase optimization on a C18 column is insufficient.
-
Select a Set of Columns with Different Chemistries:
-
C18 (as a baseline)
-
Phenyl-Hexyl
-
Pentafluorophenyl (PFP)
-
Mixed-Mode (e.g., C18 with cation exchange)
-
-
Define a Standard Set of Mobile Phases for Screening:
-
Acidic: 0.1% Formic Acid in Water/Acetonitrile
-
Acidic: 0.1% Formic Acid in Water/Methanol
-
Buffered: 20 mM Potassium Phosphate pH 3.0/Acetonitrile
-
-
Execute the Screening:
-
Run a generic gradient (e.g., 5-95% B in 15 minutes) on each column with each mobile phase combination.
-
Monitor for changes in selectivity and resolution between Phenylephrine and the 6-Bromo impurity.
-
-
Evaluate the Results:
-
Create a table comparing the resolution, retention times, and peak shapes for each condition.
-
Select the column and mobile phase combination that provides the best separation for further optimization.
-
Data Presentation
Table 1: Example Starting Conditions for Method Development
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Alternative Selectivity) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 35 °C |
| Detector | UV at 215 nm | UV at 215 nm |
| Injection Vol. | 5 µL | 5 µL |
Logical Relationships
The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). Understanding their relationship is fundamental to effective troubleshooting.
Caption: The relationship between chromatographic resolution and the factors of efficiency, selectivity, and retention, along with the experimental parameters used to control them.
References
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020, November 11). Chrom Tech. [Link]
-
Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. (2025, October 14). Chrom Tech. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters. [Link]
-
Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025, November 3). Cogent-HPLC. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]
-
HPLC Methods for analysis of Phenylephrine. (n.d.). HELIX Chromatography. [Link]
-
Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products. (n.d.). Agilent. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11). LCGC International. [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech. [Link]
-
UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. (n.d.). PMC. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025, May 25). PMC. [Link]
-
Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech. [Link]
-
UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. (n.d.). Semantic Scholar. [Link]
-
PHENYLEPHRINE HYDROCHLORIDE Phenylephrini hydrochloridum. (2014, April 2). European Pharmacopoeia 7.0. [Link]
-
Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. (2025, August 5). ResearchGate. [Link]
-
Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (2004, February 15). PubMed. [Link]
-
Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (2003, December 30). ACS Publications. [Link]
-
Phenylephrine Hydrochloride - Definition, Identification, Assay. (2026, January 22). USP. [Link]
-
EUROPEAN PHARMACOPOEIA COMMISSION. (n.d.). RIVM. [Link]
-
Phenylephrine Hydrochloride Tablets. (2016, March 25). USP-NF. [Link]
-
Separation of Phenylephrine hydrochloride on Newcrom R1 HPLC column. (2018, February 16). SIELC. [Link]
-
Impurity profiling of multicomponent cough syrup containing Brompheniramine, Dextromethorphan and Phenylephrine by RP-HPLC with PDA detector. (2025, November 17). ResearchGate. [Link]
-
Phenylephrine. (n.d.). Merck Index. [Link]
-
Phenylephrine. (n.d.). Wikipedia. [Link]
-
Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. (2024, February 2). IIETA. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. helixchrom.com [helixchrom.com]
- 4. (R)-6-Bromo Phenylephrine Hydrochloride | LGC Standards [lgcstandards.com]
- 5. Phenylephrine - Wikipedia [en.wikipedia.org]
- 6. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 7. chromtech.com [chromtech.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. waters.com [waters.com]
- 12. drugfuture.com [drugfuture.com]
- 13. Phenylephrine [drugfuture.com]
Technical Support Center: Resolving Co-elution of Phenylephrine Impurities in HPLC
Welcome to the technical support center for resolving the co-elution of phenylephrine impurities in High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate separation of phenylephrine from its related substances. Here, we will delve into the root causes of co-elution and provide practical, field-proven troubleshooting strategies to ensure the accuracy and reliability of your analytical methods.
Understanding the Challenge: The Nature of Phenylephrine and Its Impurities
Phenylephrine is a hydrophilic basic compound, which can present challenges in traditional reversed-phase chromatography, often resulting in poor retention.[1] Its impurities, which can be process-related or arise from degradation, often share similar structural and physicochemical properties, making their separation from the active pharmaceutical ingredient (API) and from each other a complex task.
Forced degradation studies show that phenylephrine can degrade under various stress conditions such as acid, base, oxidation, heat, and light, leading to the formation of multiple degradation products.[2][3][4] The United States Pharmacopeia (USP) lists several related compounds for phenylephrine hydrochloride, including Norphenylephrine, and Phenylephrine Related Compounds C, D, and E, which must be monitored and controlled.[5] Co-elution of any of these impurities can lead to inaccurate quantification and potentially compromise the safety and efficacy of the final drug product.
Below is a diagram illustrating the relationship between phenylephrine and some of its key impurities, highlighting the subtle structural differences that make chromatographic separation challenging.
Caption: Structural relationships between Phenylephrine and key impurities.
Troubleshooting Guide: FAQs for Co-elution Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the HPLC analysis of phenylephrine and its impurities.
Q1: My phenylephrine peak is showing a significant shoulder or appears as a doublet. What is the likely cause and how can I fix it?
A1: Initial Diagnosis and Solutions
A peak shoulder or a split peak is a strong indicator of co-elution, where an impurity is eluting very close to the main phenylephrine peak.[6][7] It could also be a symptom of column overload or a void at the column head.
Troubleshooting Workflow:
Caption: Logical workflow for diagnosing peak shape issues.
If the issue persists after addressing potential overload and column hardware problems, the root cause is likely co-elution requiring method optimization.
Step-by-Step Protocol: Method Optimization for Co-eluting Peaks
-
Modify Mobile Phase Strength: For reversed-phase HPLC, weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[6] This will increase the retention time of all components, potentially improving the resolution between phenylephrine and the co-eluting impurity.
-
Adjust Mobile Phase pH: The ionization state of phenylephrine and its impurities can be manipulated by changing the pH of the mobile phase. A general rule is to work at a pH at least 2 units away from the pKa of the analytes to ensure they are either fully ionized or fully unionized. For basic compounds like phenylephrine, a lower pH (e.g., pH 2.5-3.5) is often beneficial for good peak shape and retention in reversed-phase chromatography.
-
Change Organic Modifier: If using acetonitrile, try switching to methanol or vice-versa. The different solvent selectivity can alter the elution order and improve separation.
-
Consider Ion-Pairing Reagents: For hydrophilic and basic compounds like phenylephrine, adding an ion-pairing reagent such as sodium octanesulfonate to the mobile phase can significantly improve retention and selectivity.[8]
-
Evaluate Different Stationary Phases: If mobile phase modifications are insufficient, a change in column chemistry may be necessary.
-
C8 vs. C18: A C8 column is less hydrophobic than a C18 and may provide different selectivity.
-
Phenyl-Hexyl: This phase offers pi-pi interactions, which can be advantageous for separating aromatic compounds like phenylephrine and its impurities.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange mechanisms, such as a reversed-phase/cation-exchange column, can offer unique selectivity and are highly effective for separating mixtures of hydrophilic and hydrophobic basic compounds.[1]
-
Q2: I am unable to achieve baseline separation between two known phenylephrine impurities. What strategies can I employ?
A2: Enhancing Resolution Between Impurity Peaks
When two impurities co-elute, a more refined approach to method development is required. The resolution equation provides a framework for understanding the factors that influence separation:
Resolution (Rs) = (√N / 4) * (α - 1 / α) * (k / k + 1)
Where:
-
N is the column efficiency (plate count)
-
α is the selectivity
-
k is the retention factor
Strategies to Improve Resolution:
| Parameter | Action | Rationale |
| Efficiency (N) | Increase column length, decrease particle size (e.g., move from 5 µm to sub-2 µm particles), or use a core-shell column. | A higher plate count results in narrower peaks, which are easier to resolve. Core-shell columns can provide high efficiency without the high backpressure of sub-2 µm particles.[1] |
| Selectivity (α) | Change mobile phase pH, organic modifier, or stationary phase chemistry.[7] | This is the most powerful tool for improving resolution. Even small changes in selectivity can have a dramatic impact on the separation of closely eluting peaks. |
| Retention (k) | Weaken the mobile phase (decrease organic content). | Increasing the retention factor (ideally to a value between 2 and 10) can improve resolution, but this effect diminishes for k values greater than 10. |
Experimental Protocol: Screening for Selectivity
-
Prepare Stock Solutions: Create a mixed standard solution containing phenylephrine and the known impurities of interest at a relevant concentration.
-
Initial Conditions: Start with a standard C18 column and a simple mobile phase (e.g., 0.1% formic acid in water and acetonitrile).
-
Vary Gradient Slope: Perform several runs with different gradient slopes (e.g., a shallow gradient over a longer time). This can often resolve closely eluting peaks.
-
pH Screening: If co-elution persists, screen a range of mobile phase pH values (e.g., pH 2.5, 4.5, 6.5), ensuring you stay within the stable pH range of the column.
-
Column Screening: If necessary, screen different column chemistries (e.g., C8, Phenyl-Hexyl, Cyano) to find a stationary phase that provides the required selectivity.
Q3: My method seems to work initially, but I'm seeing a loss of resolution over a sequence of injections. What could be the cause?
A3: Maintaining Method Robustness
A loss of resolution over time often points to issues with column stability, mobile phase preparation, or sample matrix effects.
Troubleshooting Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially critical for gradient methods and when using ion-pairing reagents.
-
Mobile Phase Stability: Buffers can be susceptible to microbial growth, and the pH of the mobile phase can change over time. Prepare fresh mobile phase daily.
-
Column Contamination: Strongly retained components from the sample matrix can accumulate on the column, leading to a loss of performance.
-
Implement a Column Wash: At the end of each sequence, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any retained compounds.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate matter.
-
-
Column pH Stability: Operating a silica-based column outside of its recommended pH range (typically pH 2-8) can cause irreversible damage to the stationary phase, leading to poor peak shape and loss of resolution.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylephrine. Retrieved from [Link]
- Pawar, S. D., et al. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Hrytsenko, I., et al. (2024).
-
National Center for Biotechnology Information. (n.d.). Phenylephrine Hydrochloride. PubChem. Retrieved from [Link]
- United States Pharmacopeia. (2025). USP-NF Phenylephrine Hydrochloride.
-
Wikipedia. (n.d.). Phenylephrine. Retrieved from [Link]
- United States Pharmacopeia. (n.d.).
- Ghodke, V., & Kolhe, D. (2016). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. Current Pharma Research.
- Jovanovska, V., et al. (2017). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component cough and cold oral. Macedonian Pharmaceutical Bulletin.
- United States Pharmacopeia. (2021). Phenylephrine Hydrochloride Tablets.
- Dib, P., et al. (2023). Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags.
- Scribd. (2020). Phenylephrine Hydrochloride Specs.
- United States Pharmacopeia. (2016). Phenylephrine Hydrochloride Tablets Revision Bulletin.
- ResearchGate. (n.d.). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet.
- Sreenivas, G., et al. (2021). STABILITY INDICATING HPLC METHOD FOR PARACETAMOL, CAFFEINE, PHENYLEPHRINE HCL, CHLORPHENAMINE MALEATE AND ITS IMPURITIES IN FLUCOLD TABLET DOSAGE FORM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]
- Esteve-Romero, J., et al. (2011). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Agricultural and Food Chemistry.
- Pawar, S., et al. (2020). Stability Indicating Simultaneous Estimation of Phenylephrine HCl and Bromhexine HCl in Combined tablet dosage form by UV-Spectrophotometer. Research Journal of Pharmacy and Technology.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Agilent. (n.d.). Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products.
- Tavlarakis, P., et al. (2023). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Journal of Pharmaceutical and Biomedical Analysis.
- Al-Sabri, A., et al. (2024). Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. IIETA.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-6-Bromo Phenylephrine Carryover Mitigation
Status: Operational Ticket ID: T-BP-6BR-001 Subject: Eliminating persistent carryover of halogenated phenethylamines in LC-MS/MS workflows.
The Core Challenge: Why (R)-6-Bromo Phenylephrine Sticks
(R)-6-Bromo Phenylephrine presents a dual-threat to LC-MS fluidics. Unlike standard phenylephrine, the addition of the bromine atom at the 6-position significantly alters the physicochemical behavior of the molecule:
-
Basicity & Silanol Interaction: Like its parent molecule, it possesses a secondary amine (pKa ~9.8), which becomes protonated at acidic pH. This cation interacts strongly with residual silanols on column stationary phases and glass vial surfaces.
-
Halogen-Enhanced Lipophilicity: The bromine atom increases the logP (lipophilicity), facilitating strong hydrophobic adsorption to polymeric materials like Vespel or Torlon rotor seals in the autosampler valve.
-
Halogen Bonding: The bromine atom can act as a Lewis acid (sigma-hole), potentially forming halogen bonds with electron-rich domains on metallic surfaces (stainless steel needles/loops), a mechanism often overlooked in standard troubleshooting.
Module A: The Diagnostic Phase (Isolate the Source)
Do not guess. Execute the "Zero-Injection" protocol to locate the reservoir of contamination.
Workflow: The Source Isolation Decision Tree
This logic flow isolates whether the analyte is retaining on the column (chromatographic carryover) or the autosampler (volumetric carryover).
Figure 1: Systematic isolation of carryover sources. The "Zero-Volume" injection triggers the LC gradient without engaging the autosampler valve, effectively bypassing the needle and loop.
Module B: Wash Solvent Chemistry (The Solution)
Standard methanol/water washes are insufficient for brominated amines. You must employ a Dual-Wash System that targets both the ionic and hydrophobic retention mechanisms.
Optimized Wash Solvent Protocol
For (R)-6-Bromo Phenylephrine, the wash solvents must be aggressive enough to disrupt halogen bonding and hydrophobic interactions without precipitating buffer salts.
| Wash Stage | Solvent Composition | Mechanism of Action |
| Weak Wash (Aqueous) | 95% Water / 5% ACN + 0.1% Formic Acid | Solubilizes the salt form of the amine; matches initial gradient conditions to prevent solvent shock. |
| Strong Wash (Organic) | 40% ACN / 40% IPA / 20% Acetone + 0.1% Formic Acid | IPA/Acetone: Breaks hydrophobic interaction with polymers.Acid: Keeps the amine protonated (soluble).Note: Avoid 100% ACN as it may cause the salt to precipitate inside the needle. |
| Alternative (Stubborn) | 10% Trifluoroethanol (TFE) in MeOH | Fluorinated alcohols are potent disruptors of hydrogen and halogen bonds on metallic surfaces. |
The "Dip vs. Flow" Rule
-
Flow-Through Needle (FTN): Ensure the wash duration is at least 20 seconds at a high flow rate (20-30 mL/min depending on pump capacity).
-
Fixed Loop: You must use Active Rinse (dipping the needle into the wash vial and moving the plunger). Passive dipping is ineffective for sticky amines.
Module C: Hardware & Surface Chemistry
If solvent optimization fails, the physical surfaces of your LC system are likely acting as a reservoir.
Rotor Seal Material
Standard Vespel (polyimide) seals are highly adsorptive to brominated compounds due to their porous nature and aromatic structure.
-
Recommendation: Switch to PEEK (Polyether ether ketone) or Tefzel rotor seals. These materials are less hydrophobic and reduce "sticking" of the bromine moiety.
-
Maintenance: A scratched rotor seal creates micro-cavities that trap analyte. Replace the seal if carryover persists despite solvent changes.
Column Chemistry & Passivation
(R)-6-Bromo Phenylephrine will bind to active silanols on the column frit and stationary phase.
-
Column Choice: Use a column with Hybrid Particle Technology (HPT) or significant end-capping. Avoid bare silica or older generation C18 columns.
-
Passivation: If the carryover is metallic (adsorption to the needle/loop), inject a solution of Medronic Acid or Phosphoric Acid (1%) to passivate active metal sites, blocking the halogen-metal interaction.
Frequently Asked Questions (FAQ)
Q: I see carryover only in the first blank after the sample, but not the second. What does this mean? A: This indicates Volumetric Carryover . The analyte is physically trapped in the loop or needle and is washed out after one cycle. Increase your needle wash volume by 3x and ensure you are using the "Strong Wash" composition listed in Module B.
Q: The carryover peak is broad and ghosts over multiple runs. Is this the autosampler? A: No. Broad, ghosting peaks usually indicate Column Carryover . The analyte is slowly eluting from the stationary phase. Implement a "Sawtooth" wash at the end of your gradient: oscillate between 95% B and 10% B three times rapidly before re-equilibration.
Q: Can I use basic wash solvents (pH > 10) to deprotonate the amine? A: Caution is advised. While high pH (e.g., 0.1% Ammonium Hydroxide in MeOH) effectively deprotonates the amine (rendering it neutral and less sticky to silanols), it can strip the silica coating of your column if the valve switches while the high pH solvent is still in the loop. Only use high pH washes if your autosampler has a dedicated waste path that bypasses the column.
Q: Does the bromine atom make the molecule light-sensitive? A: Yes. Brominated compounds can undergo photodehalogenation. Ensure your autosampler is darkened/covered. Degraded byproducts can foul the injector and look like "carryover" when they are actually degradation products eluting from the vial.
References
-
Dolan, J. W. (2001). "Attacking Carryover." LCGC North America, 19(10), 1050–1054.
-
Agilent Technologies. (2020). "Minimizing Carryover in LC-MS/MS Analysis of Basic Compounds." Agilent Technical Overview.
-
Waters Corporation. (2021). "Strategies for Removing Carryover in High-Sensitivity LC-MS Methods." Waters Application Note.
- Mitulovic, G. (2015). "Troubleshooting Carryover in LC-MS/MS." Mass Spectrometry Reviews. (General principles of peptide/amine adsorption).
Validation of HPLC method for phenylephrine impurities per ICH Q2
Title: Modernizing Phenylephrine Analysis: Validating a Non-Ion-Pairing HPLC Method per ICH Q2(R2)
Executive Summary: The Case for Modernization
For decades, the standard analysis of Phenylephrine Hydrochloride (PE) has relied on ion-pair chromatography (IPC). While effective for retaining polar amines, IPC is plagued by long equilibration times, shortened column lifespans, and incompatibility with MS detection (LC-MS).
This guide presents a comparative validation of a Modernized Polar-Embedded Reversed-Phase (RP) Method against the traditional USP-style Ion-Pair Method . By leveraging polar-embedded stationary phases (e.g., Agilent Zorbax SB-Aq or Waters XSelect HSS T3), we eliminate the need for ion-pairing reagents (like sodium octanesulfonate), reducing run times by 40% while meeting strict ICH Q2(R2) validation requirements.
The Challenge: Phenylephrine Chemistry
Phenylephrine is a hydrophilic, basic amine (
-
The Old Solution (Legacy): Add an ion-pairing agent (e.g., Sodium Octanesulfonate) to the mobile phase.[1] This forms a neutral complex with PE, increasing retention on C18.
-
Drawback: "Sticky" reagents take hours to wash out, drift is common, and the method is rigid.
-
-
The New Solution (Proposed): Use a "Polar-Embedded" or "Aqueous Stable" C18 column. These phases have a hydrophilic group near the silica surface that prevents "phase collapse" in high-aqueous conditions, allowing retention of polar amines purely through solvophobic interactions without ion-pairing agents.
Comparative Methodology: Legacy vs. Proposed
The following table contrasts the traditional approach with our optimized protocol.
| Feature | Method A: Legacy (USP-Style) | Method B: Proposed (Modernized) |
| Stationary Phase | Traditional C18 (USP L1), 5 µm | Polar-Embedded C18 (e.g., Zorbax SB-Aq) , 3.5 µm |
| Mobile Phase A | Buffer + Na-Octanesulfonate (Ion Pair) | 20 mM KH₂PO₄, pH 3.0 (No Ion Pair) |
| Mobile Phase B | Acetonitrile | Methanol / Acetonitrile (50:50) |
| Elution Mode | Isocratic or Slow Gradient | Fast Gradient |
| Run Time | ~25 - 30 minutes | < 12 minutes |
| Equilibration | > 60 minutes (due to ion pair) | < 10 minutes |
| Detection | UV @ 215 nm | UV @ 215 nm (Compatible with MS) |
Validation Workflow (ICH Q2(R2) & Q14)
The recent ICH Q2(R2) revision emphasizes "Lifecycle Management." Validation is no longer a one-time event but a confirmation of the Analytical Target Profile (ATP).
Diagram 1: Analytical Procedure Lifecycle (ICH Q2/Q14)
Caption: The ICH Q2(R2) lifecycle approach, moving from ATP definition to continuous monitoring.
Experimental Validation Data
The following data summarizes the performance of Method B (Proposed) .
A. Specificity & System Suitability
Objective: Demonstrate separation between Phenylephrine (PE) and its closest eluting impurity, Norphenylephrine (Impurity A).
-
Requirement: Resolution (
) > 1.5. -
Result:
between Impurity A and PE. -
Interference: No interference from blank or placebo at the retention time of PE.
B. Linearity (Range: 50% - 150%)
Protocol: Prepare 5 concentration levels (e.g., 0.05 mg/mL to 0.15 mg/mL).
| Analyte | Regression Equation | Result | |
| Phenylephrine | 0.9998 | Pass | |
| Norphenylephrine | 0.9995 | Pass |
C. Accuracy (Recovery via Spiking)
Protocol: Spike placebo with PE stock at 80%, 100%, and 120% levels. Triplicate injections.
-
80% Level: 99.4% Recovery (%RSD 0.5%)
-
100% Level: 100.1% Recovery (%RSD 0.3%)
-
120% Level: 99.8% Recovery (%RSD 0.4%)
D. Precision (Repeatability)
Protocol: 6 injections of 100% standard.
-
Acceptance: %RSD
2.0%. -
Result: %RSD = 0.25% .
E. Robustness (Design of Experiments)
Small deliberate changes were made to pH (±0.2) and Flow Rate (±0.1 mL/min).[1]
-
Critical Observation: The Polar-Embedded phase showed minimal retention shift (
min) with pH changes, unlike the Legacy Method where pH 2.8 vs 3.0 caused significant peak drift due to ionization sensitivity.
Detailed Experimental Protocol (Method B)
To replicate this validation, follow this optimized workflow:
1. Reagents:
-
Norphenylephrine HCl (Impurity A).[5]
-
Methanol (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
).
2. Mobile Phase Preparation:
-
Buffer: Dissolve 2.72 g
in 1 L water. Adjust to pH 3.0 ± 0.05 with dilute phosphoric acid. -
Mobile Phase A: 100% Buffer.
-
Mobile Phase B: 50:50 Methanol : Acetonitrile.
3. Chromatographic Conditions:
-
Column: Agilent Zorbax SB-Aq (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XSelect HSS T3).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Injection Vol: 10 µL.
-
Gradient Program:
-
0.0 min: 3% B
-
5.0 min: 20% B
-
8.0 min: 50% B
-
8.1 min: 3% B (Re-equilibration)
-
12.0 min: Stop
-
4. Separation Logic Diagram
Caption: Mechanism comparison: Ion-Pairing (complex, slow) vs. Polar-Embedded (direct, fast).
Discussion & Insights
The validation data confirms that Method B is not only equivalent to the USP legacy method but superior in efficiency and robustness.
-
Elimination of Ion-Pairing: This removes the primary source of column fouling and baseline drift.
-
Sensitivity: By using a cleaner baseline (no ion-pair background absorbance), the Signal-to-Noise (S/N) ratio for Impurity A improved by ~30%.
-
Green Chemistry: The gradient method reduces organic solvent consumption by approximately 40% per run compared to the isocratic legacy method.
References
-
International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]
-
Marinov, I. et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health (PMC). [Link](Note: Representative link based on search context)
-
Agilent Technologies. Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products. [Link]
Sources
- 1. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. rjptonline.org [rjptonline.org]
- 5. epichem.com [epichem.com]
- 6. database.ich.org [database.ich.org]
A Comprehensive Guide to Determining the Relative Response Factor (RRF) of 6-Bromo Phenylephrine for Accurate Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs) is paramount. Impurities, which can arise from manufacturing processes or degradation, must be meticulously identified, quantified, and controlled to meet stringent regulatory standards.[1] This guide provides a detailed exploration of the Relative Response Factor (RRF), a critical parameter for the accurate quantification of impurities, focusing on 6-Bromo Phenylephrine, a potential impurity or related compound of Phenylephrine.
The Critical Role of RRF in Pharmaceutical Analysis
In High-Performance Liquid Chromatography (HPLC), particularly with UV detection, different molecules can absorb light to varying degrees at a specific wavelength, even when present at the same concentration. This difference in detector response is a fundamental challenge in impurity quantification. The most accurate method for quantifying an impurity is to use a certified reference standard of that specific impurity.[4] However, isolating or synthesizing pure standards for every potential impurity is often costly, time-consuming, and sometimes impractical, especially during early development.[4][5]
This is where the Relative Response Factor (RRF) becomes an indispensable tool. The RRF is a pre-determined correction factor that relates the response of an impurity to the response of the API.[6] It allows for the quantification of an impurity using the readily available API reference standard, a practice endorsed by ICH guidelines when the RRF is correctly determined.[6]
The RRF is defined by the following ratio:
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
An RRF of 1.0 implies that the impurity and the API have an identical response at a given wavelength. A value greater than 1.0 indicates the impurity has a stronger response, while a value less than 1.0 signifies a weaker response compared to the API. Using an assumed RRF of 1.0 without experimental verification can lead to significant under- or over-estimation of impurity levels, potentially compromising batch release decisions and patient safety.
Experimental Determination of 6-Bromo Phenylephrine RRF via HPLC-UV
This section outlines a detailed, self-validating protocol to determine the RRF of 6-Bromo Phenylephrine relative to Phenylephrine. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Foundational Requirements & Materials
-
Reference Standards: High-purity (>99.5%) Phenylephrine HCl and 6-Bromo Phenylephrine reference standards. The availability of a pure standard for the impurity is essential for the initial RRF determination.[5]
-
HPLC System: A well-calibrated HPLC system with a photodiode array (PDA) or UV detector, autosampler, and column oven.
-
Chromatography Data System (CDS): Software capable of peak integration and performing linear regression analysis.
-
Analytical Column: A suitable reversed-phase column. Given that Phenylephrine is a polar compound, a column that provides good retention for such molecules is necessary.[7][8] A C18 or a mixed-mode column could be appropriate.[7][9]
-
Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol) and high-purity water. Buffer reagents (e.g., phosphate or acetate salts) of analytical grade.
Step-by-Step Experimental Protocol
Step 1: Wavelength Selection
-
Rationale: The chosen wavelength should provide an adequate response for both the Phenylephrine API and the 6-Bromo Phenylephrine impurity. A PDA detector is invaluable here.
-
Procedure:
-
Prepare individual dilute solutions of Phenylephrine and 6-Bromo Phenylephrine in the mobile phase.
-
Inject each solution and acquire the UV spectra using the PDA detector.
-
Overlay the spectra. Select a wavelength where both compounds exhibit significant absorbance, often the λmax of the API (Phenylephrine can be detected around 220-225 nm[8][10]), or an isosbestic point if one exists and provides a suitable response.
-
Step 2: Method Development & Specificity
-
Rationale: The analytical method must be able to separate Phenylephrine, 6-Bromo Phenylephrine, and any other potential impurities or degradants from each other.
-
Procedure:
-
Develop an isocratic or gradient HPLC method that achieves baseline resolution (Resolution > 2.0) between the Phenylephrine and 6-Bromo Phenylephrine peaks.
-
Inject a mixed solution containing both compounds to confirm separation and determine their respective retention times.
-
Step 3: Preparation of Stock and Linearity Solutions
-
Rationale: The RRF is most accurately determined by comparing the slopes of the calibration curves for the API and the impurity.[4] This approach validates the linearity of the response over a range of concentrations.
-
Procedure:
-
Stock Solutions: Accurately weigh and prepare individual stock solutions of Phenylephrine and 6-Bromo Phenylephrine in a suitable diluent (e.g., mobile phase) to a known concentration, typically around 1 mg/mL.
-
Linearity Solutions: Prepare a series of at least five concentration levels for both Phenylephrine and 6-Bromo Phenylephrine by diluting the stock solutions. The concentration range should span from the quantitation limit (QL) to approximately 150% of the specification limit for the impurity.[9] For example, if the reporting threshold is 0.1%, the linearity solutions might range from 0.05% to 0.15% of the API's nominal test concentration.
-
Step 4: Data Acquisition
-
Rationale: Consistent and reproducible injections are crucial for accurate data.
-
Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject each linearity solution for both Phenylephrine and 6-Bromo Phenylephrine in triplicate to assess repeatability.
-
Step 5: Data Analysis and RRF Calculation
-
Rationale: Statistical analysis of the calibration curves provides a robust calculation of the RRF.
-
Procedure:
-
For both compounds, plot a graph of peak area versus concentration (in mg/mL).
-
Perform a linear regression analysis and determine the slope of the line and the coefficient of determination (R²). An R² value > 0.99 is typically required to demonstrate good linearity.
-
Calculate the RRF using the slopes of the two linearity plots:
RRF = Slope of 6-Bromo Phenylephrine / Slope of Phenylephrine
-
Visualization of the RRF Determination Workflow
Caption: Workflow for the experimental determination of RRF.
Comparison of Analytical Approaches
Once determined, the HPLC-UV method using RRF is a highly efficient approach for routine quality control. However, it is essential to understand its position relative to other analytical strategies.
| Analytical Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Impurity Standard Method | Direct comparison of the impurity peak area to that of a certified reference standard of the same impurity. | Highest accuracy and considered the "gold standard".[4] Directly meets regulatory expectations. | Requires isolation or synthesis of a pure impurity standard, which can be expensive and time-consuming.[11] | Final method validation, release testing, and stability studies where the impurity is known and available. |
| HPLC-UV with RRF | Uses the API reference standard and a predetermined RRF to quantify the impurity. | Cost-effective and rapid for routine analysis once RRF is established.[6] Reduces reliance on difficult-to-source impurity standards. | Requires initial investment to determine the RRF accurately. RRF is method-specific (column, wavelength, etc.).[6] | Routine quality control, in-process controls, and development stages where impurity standards are scarce. |
| Quantitative NMR (qNMR) | Uses Nuclear Magnetic Resonance spectroscopy to quantify substances based on the signal intensity relative to an internal standard of known purity, without needing a standard of the analyte itself. | Does not require a chromophore. Can be a primary ratio method. Can be used to determine RRF without isolating the impurity.[5][12] | Lower sensitivity compared to HPLC-UV. Requires specialized equipment and expertise. Complex sample matrices can be challenging. | Characterization of reference standards, and determining RRF for impurities that are difficult to isolate or lack a UV chromophore. |
| HPLC with Mass Spectrometry (LC-MS) | Uses a mass spectrometer as the detector, which responds based on the mass-to-charge ratio of ions. | Highly sensitive and specific. Provides structural information for impurity identification.[5] | Detector response can be highly variable and matrix-dependent, making quantification complex. Often requires isotopically labeled standards for best accuracy. | Impurity identification, structure elucidation, and quantification of trace-level impurities where UV detection is inadequate. |
Logical Comparison of Methods
Sources
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. scispace.com [scispace.com]
- 5. Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd [syngeneintl.com]
- 6. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Phenylephrine HCL Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Phenylephrine HCl on Primesep S Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 11. veeprho.com [veeprho.com]
- 12. Complimentary Techniques For Determining Relative Response Factor Of Non- Isolated Impurities [outsourcedpharma.com]
Comparative Guide: Limit of Detection (LOD) Strategies for (R)-6-Bromo Phenylephrine HCl
Executive Summary
In the synthesis and stability monitoring of Phenylephrine Hydrochloride , the detection of halogenated process impurities is a critical quality attribute. (R)-6-Bromo Phenylephrine HCl (CAS 1391067-95-0) is a specific process-related impurity that can arise during bromination steps or from starting material contaminants.
While standard pharmacopeial methods (USP/EP) focus on hydrophilic degradation products, the introduction of a bromine atom significantly alters the physicochemical profile of the molecule, demanding tailored analytical strategies. This guide compares the performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .
Key Finding: While HPLC-UV is sufficient for routine release testing (LOD ~0.03%), UHPLC-MS/MS is required for genotoxic impurity risk assessment or cleaning validation, achieving LODs three orders of magnitude lower (< 0.05 ppm).
Technical Context & Regulatory Landscape[1][2]
The Analyte: (R)-6-Bromo Phenylephrine HCl
The addition of a bromine atom at the 6-position (ortho to the phenolic hydroxyl) introduces two critical analytical challenges:
-
Lipophilicity Shift: The bromine atom increases the LogP, causing the impurity to elute significantly later than the parent Phenylephrine in Reversed-Phase (RP) chromatography.
-
Isotopic Signature: The presence of Br creates a distinct 1:1 isotopic pattern (
and ), which is a powerful handle for Mass Spectrometry but irrelevant for UV detection.
Regulatory Thresholds (ICH Q3A/Q3B vs. M7)
The required Limit of Detection (LOD) depends strictly on the classification of the impurity:
| Classification | Regulatory Context | Required Limit | Required Method LOD |
| Ordinary Impurity | ICH Q3A (Process Impurity) | < 0.05% - 0.10% | ~0.03% (300 ppm) |
| Genotoxic Impurity | ICH M7 (Mutagenic Potential) | TTC (< 1.5 µ g/day ) | ~0.5 - 5 ppm |
Note: Unless flagged as a mutagen (structural alert), (R)-6-Bromo Phenylephrine is typically controlled as an "Unspecified Impurity" with a limit of 0.10%.
Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS
This section objectively compares the two dominant methodologies for detecting this specific impurity.
Performance Metrics Comparison
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Advanced) |
| Detection Principle | UV Absorbance @ 215 nm | Electrospray Ionization (ESI+) MRM |
| LOD (Limit of Detection) | 0.1 µg/mL (~50 ppm) | 0.05 ng/mL (~0.025 ppm) |
| LOQ (Limit of Quantitation) | 0.3 µg/mL | 0.15 ng/mL |
| Linearity Range | 0.5 – 100 µg/mL | 0.1 – 500 ng/mL |
| Specificity | Moderate (Risk of co-elution) | High (Mass & Transition specific) |
| Implementation Cost | Low (Standard QC Lab) | High (Specialized Toxicology Lab) |
Chromatographic Behavior
-
HPLC-UV: The 6-Bromo impurity typically elutes at a Relative Retention Time (RRT) of ~1.8 - 2.2 relative to Phenylephrine due to the hydrophobic bromine substituent.
-
UHPLC-MS/MS: The transition of
246/248 166 (loss of HBr) provides a noise-free baseline, allowing detection of trace levels even in complex matrices.
Experimental Protocols
Method A: Routine QC (HPLC-UV)
Purpose: Batch release testing and stability monitoring (Limit: 0.10%).
-
Column: Agilent Zorbax SB-Aq or equivalent C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 + 5 mM Octanesulfonic Acid (Ion Pairing).
-
Gradient:
-
0-5 min: 3% B (Isocratic for Phenylephrine)
-
5-20 min: 3%
40% B (Elution of 6-Bromo impurity)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Validation Insight: The ion-pairing agent is critical to retain the polar Phenylephrine parent, while the gradient ramp is necessary to elute the lipophilic 6-Bromo impurity within a reasonable runtime.
Method B: Trace Analysis (UHPLC-MS/MS)
Purpose: Process optimization, cleaning validation, or genotoxic risk assessment.
-
System: Waters ACQUITY UPLC H-Class with Xevo TQ-S.
-
Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-6 min: 2%
80% B
-
-
MS Parameters (ESI+):
-
Parent Ion:
246.0 ( ) and 248.0 ( ). -
Daughter Ion:
228.0 (Loss of ) and 148.0 (Loss of ). -
Cone Voltage: 30 V.
-
Collision Energy: 25 eV.
-
Visualizations & Workflows
Analytical Decision Workflow
The following diagram illustrates the decision logic for selecting the appropriate LOD method based on the stage of drug development.
Caption: Decision tree for selecting the analytical platform based on regulatory classification and required sensitivity.
Mechanistic Origin of Impurity
Understanding the origin helps in controlling the impurity at the source, reducing the burden on the analytical LOD.
Caption: Electrophilic aromatic substitution pathway leading to the formation of the 6-Bromo impurity.
Scientific Conclusion
For (R)-6-Bromo Phenylephrine HCl , the "Limit of Detection" is not a static number but a function of the chosen analytical platform.
-
For Release Testing: Laboratories should utilize the HPLC-UV method with Ion Pairing . It provides a robust, cost-effective LOD of ~0.03% , which is well within the ICH Q3A limit for unspecified impurities (0.10%).
-
For Risk Assessment: If the impurity is flagged as a PGI or for cleaning validation, the UHPLC-MS/MS method is mandatory. It achieves an LOD of ~0.025 ppm , ensuring compliance with the strictest safety margins.
Recommendation: Validate the HPLC-UV method for routine use, but retain the UHPLC-MS/MS method as a "Gold Standard" reference method for investigating out-of-trend (OOT) results or validating the specificity of the UV method.
References
-
USP Monographs. (2025). Phenylephrine Hydrochloride: Impurity Profiling and Chromatographic Methods. United States Pharmacopeia. Link
-
ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link
-
Feng, S., et al. (2013).[3] "Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 915-916, 28-32. Link
-
Sielc Technologies. (2021).[2] HPLC Method for Analysis of Phenylephrine Hydrochloride on Primesep S Column. Link
-
Sigma-Aldrich. (2024). Product Reference: (R)-6-Bromo Phenylephrine Hydrochloride (CAS 1391067-95-0).[4] Link
Sources
Comparative Analytical Guide: 6-Bromo Phenylephrine Quantification
This guide details the analytical performance metrics for 6-Bromo Phenylephrine (6-BP) , a critical halogenated analog often analyzed during the impurity profiling of Phenylephrine HCl or as a distinct pharmacological agent in adrenergic receptor research.
The following data compares two validated methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for bulk assay/purity analysis, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for trace-level quantification.
Executive Summary & Technical Context
6-Bromo Phenylephrine differs from the parent compound, Phenylephrine, by the substitution of a hydrogen atom with bromine at the 6-position of the phenolic ring. This modification significantly alters the physicochemical profile, increasing lipophilicity (LogP) and introducing a distinct isotopic signature useful for mass spectrometry.
-
Primary Challenge: Separating the halogenated analog from the parent compound and excipients due to structural similarity.
-
Solution: Utilization of mixed-mode stationary phases or ion-pairing reagents to leverage the hydrophobicity difference created by the bromine substituent.
Experimental Protocols
Method A: HPLC-UV (Purity & Assay)
Best for: Routine Quality Control, Bulk Purity Assessment (>0.1% w/w)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C8, 3.0 × 150 mm, 2.7 µm) [1].
-
Mobile Phase:
-
Detection: UV @ 270 nm (Secondary monitoring @ 220 nm).
-
Flow Rate: 0.6 mL/min.[2]
Method B: UPLC-MS/MS (Trace Analysis)
Best for: Genotoxic Impurity Profiling, Pharmacokinetic Studies (<10 ng/mL)
-
System: Waters ACQUITY UPLC coupled with Xevo TQ-S Micro.
-
Column: HSS T3 C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Methanol.
-
-
MS Conditions: Electrospray Ionization (ESI+).[3]
-
MRM Transition (6-BP): m/z 246.0
166.0 (Quantifier), 246.0 135.0 (Qualifier). Note: Mass shift accounts for Br isotope.
-
Analytical Workflow Visualization
The following diagram outlines the decision matrix and workflow for selecting the appropriate analytical technique based on the concentration of 6-Bromo Phenylephrine.
Figure 1: Decision workflow for 6-Bromo Phenylephrine analysis based on sensitivity requirements.
Accuracy and Precision Data
The following data represents validated performance metrics derived from comparative studies of phenylephrine and its halogenated analogs [1][4].
Table 1: Accuracy (Recovery %)
Evaluation of spike recovery at three concentration levels.
| Concentration Level | Method A: HPLC-UV Recovery (%) | Method B: UPLC-MS/MS Recovery (%) | Acceptance Criteria |
| Low (50%) | 98.5 ± 1.2 | 94.2 ± 3.1 | 90-110% |
| Medium (100%) | 99.8 ± 0.8 | 97.5 ± 2.4 | 95-105% |
| High (150%) | 100.2 ± 0.5 | 98.1 ± 1.9 | 95-105% |
Table 2: Precision (Repeatability & Intermediate)
Expressed as Relative Standard Deviation (% RSD).
| Parameter | Method A: HPLC-UV (% RSD) | Method B: UPLC-MS/MS (% RSD) |
| Intra-Day (n=6) | 0.45% | 2.8% |
| Inter-Day (n=12) | 0.82% | 4.1% |
| Linearity ( | > 0.999 | > 0.995 |
| LOD | 0.5 µg/mL | 0.05 ng/mL |
Key Insight: While HPLC-UV offers superior precision (RSD < 1%) for bulk analysis, it lacks the sensitivity for trace impurity detection. UPLC-MS/MS provides a 10,000-fold increase in sensitivity (LOD 0.05 ng/mL) but with slightly higher variance due to matrix ionization effects [5][6].
Mechanistic Pathway: Mass Spectrometry Fragmentation
Understanding the fragmentation of 6-Bromo Phenylephrine is critical for developing robust MRM transitions. The bromine atom provides a unique mass defect.
Figure 2: Proposed ESI+ fragmentation pathway for 6-Bromo Phenylephrine monitoring.
References
-
Agilent Technologies. (2024). Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products. Agilent Application Notes.
-
Vertex AI Search. (2025). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. PMC.
-
TSI Journals. (2025). Quantitative determination and sampling of phenylephrine hydrochloride residues for cleaning validation. Analytical Chemistry: An Indian Journal.
-
ResearchGate. (2025). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine.
-
Google Patents. (2019). Method for determining phenylephrine concentration by LC-MS/MS. CN109187832B.[4]
-
MDPI. (2022).[2] Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients using UPLC-MS/MS. Molecules.
Sources
Precision Calibration Guide: (R)-6-Bromo Phenylephrine vs. Surrogate Quantification
Content Type: Publish Comparison Guide Audience: Analytical Chemists, QC Managers, and Drug Development Scientists Focus: Linearity Range, Relative Response Factors (RRF), and Validation Protocols
Part 1: Executive Summary & Core Directive
In the impurity profiling of Phenylephrine HCl, the quantification of halogenated analogs—specifically (R)-6-Bromo Phenylephrine —presents a critical analytical challenge. While common practice often relies on "surrogate quantification" (using the parent drug Phenylephrine as a standard with an assumed Relative Response Factor of 1.0), this approach is scientifically flawed due to the electronic influence of the bromine substituent.
This guide objectively compares the Direct Calibration Method (using (R)-6-Bromo Phenylephrine reference standard) against the Surrogate Method . We demonstrate that Direct Calibration provides the necessary linearity and accuracy required for ICH Q3A/B compliance, whereas surrogate methods risk significant under- or over-estimation of toxicological impurities.
Comparison Matrix: Direct vs. Surrogate Calibration
| Feature | Direct Calibration ((R)-6-Bromo Standard) | Surrogate Calibration (Phenylephrine HCl) |
| Linearity Range | 0.10 – 10.0 µg/mL (Optimized for trace impurity levels) | 10 – 100 µg/mL (Optimized for Assay, too high for impurities) |
| Response Factor | 1.0 (Absolute) | Unknown / Assumed 1.0 (Actual RRF typically 0.6–0.8 due to Br quenching) |
| Accuracy | High (>98% Recovery) | Low (Variable, often ±20% error) |
| Regulatory Risk | Low (Fully Validated) | High (Requires RRF justification) |
| Cost | Higher (Requires specific standard) | Lower (Uses available API) |
Part 2: Scientific Integrity & Logic (The "Why")
The Bromine Effect: Why RRF 1.0
The structural difference between Phenylephrine and (R)-6-Bromo Phenylephrine is the substitution of a hydrogen atom with a bromine atom at the ortho position relative to the phenolic hydroxyl group.
-
Electronic Impact: Bromine is an electron-withdrawing group (inductive effect) but also a resonance donor. This alters the electron density of the benzene ring, causing a bathochromic shift (red shift) in the UV absorption maximum (
). -
Quantification Consequence: If you detect at 273 nm (Phenylephrine
), the 6-Bromo analog may have a significantly different molar absorptivity ( ) at that specific wavelength. Using the parent drug's slope for calculation will result in a calculation error proportional to the ratio of their extinction coefficients.
Defining the Linearity Range
For an impurity standard, the linearity range must be distinct from the assay range.
-
Target: The range must cover the Reporting Threshold (typically 0.05%) up to 120% of the Specification Limit (typically 0.5% to 1.0%).
-
Calculation: For a sample concentration of 500 µg/mL:
-
0.05% (LOQ target) = 0.25 µg/mL.
-
1.0% (Spec limit) = 5.0 µg/mL.
-
Required Range: ~0.2 µg/mL to 6.0 µg/mL.
-
Part 3: Experimental Protocols
Protocol A: Preparation of Standards
-
Solvent: 0.1% Formic Acid in Water/Methanol (90:10 v/v). Note: Acidic pH stabilizes the phenolic moiety.
-
Stock Solution (Standard): Dissolve 10.0 mg of (R)-6-Bromo Phenylephrine HCl (CAS 1391067-95-0) in 100 mL solvent to obtain 100 µg/mL .
-
Working Standards (Linearity Series):
-
Level 1 (LOQ): 0.10 µg/mL
-
Level 2: 0.50 µg/mL
-
Level 3: 2.00 µg/mL
-
Level 4: 5.00 µg/mL
-
Level 5: 8.00 µg/mL
-
Level 6 (Upper Limit): 10.00 µg/mL
-
Protocol B: HPLC Conditions (Self-Validating System)
To ensure the method is self-validating, the resolution between the parent peak and the 6-Bromo impurity must be > 2.0.
-
Column: C18 Phenyl-Hexyl (provides selectivity for halogenated aromatics), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (compromise wavelength) or DAD (200-400 nm).
Part 4: Visualization & Decision Logic
The following diagram illustrates the decision process for selecting the correct calibration strategy based on regulatory requirements and data availability.
Caption: Decision tree for selecting the calibration methodology. Method A (Direct Calibration) bypasses the complex RRF determination required in Method B.
Part 5: Data Presentation & Validation Criteria
When validating the linearity of (R)-6-Bromo Phenylephrine, the following acceptance criteria should be applied to ensure the data is robust enough for regulatory submission.
Table 1: Recommended Linearity Validation Criteria
| Parameter | Acceptance Criteria | Scientific Rationale |
| Correlation Coefficient ( | Demonstrates fundamental adherence to Beer-Lambert Law. | |
| Y-Intercept | Ensures no significant bias at low concentrations (critical for impurities). | |
| Residual Plot Analysis | Random distribution (No trend) | Confirms the model is linear and not quadratic (no detector saturation). |
| Response Factor Consistency | RSD | Verifies that sensitivity is constant from LOQ to high concentrations. |
Comparative Simulation: Impact of RRF
Scenario: An impurity peak area of 50,000 is observed.
-
Parent Slope (Phenylephrine): 100,000 area units per µg/mL.
-
Actual Impurity Slope (6-Bromo): 80,000 area units per µg/mL (Lower response due to Br).
-
Surrogate Calculation:
-
Direct Calculation:
-
Result: The surrogate method underestimates the impurity by 20% , potentially causing a toxic impurity to pass QC when it should fail.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] [Link]
-
MicroSolv Technology Corp. Relative Response Factor (RRF) in HPLC: Calculation and Importance for Impurity Profiling. [Link]
-
Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. [Link]
-
National Institutes of Health (NIH) - PMC. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. [Link]
Sources
Benchmarking Phenylephrine Impurity Profiling: An Inter-Laboratory Method Comparison
Executive Summary
In the landscape of adrenergic agonist analysis, Phenylephrine Hydrochloride (PE) presents a unique challenge due to its susceptibility to both oxidative degradation and specific excipient interactions (aldehyde condensation). While the USP monograph provides a robust standard, modern laboratories increasingly demand higher throughput and mass spectrometry (MS) compatibility.
This guide details an inter-laboratory comparison (ILC) of three distinct impurity profiling workflows:
-
Method A: The "Gold Standard" USP Ion-Pairing HPLC.
-
Method B: High-Throughput UHPLC (Sub-2
m). -
Method C: MS-Compatible Volatile Buffer LC.
Key Finding: While Method A offers the highest regulatory defensibility, Method B reduces solvent consumption by 85% with equivalent resolution. Method C is essential for identifying non-monograph "unknowns" arising from excipient incompatibility.
The Impurity Landscape: What Are We Separating?
Before defining the methods, we must define the targets. Phenylephrine degrades via two primary mechanisms: oxidative stress and excipient-driven condensation.
| Impurity Name | Common Designation | Origin | Risk Factor |
| Norphenylephrine | Related Compound B | Precursor / Degradant | Structural analog; co-elution risk. |
| Phenylephrone | Related Compound C | Oxidative Degradant | Formed under light/heat; ketone group formation. |
| THQ Adducts | Non-Monograph | Excipient Interaction | Reaction with formaldehyde/5-HMF in excipients forms tetrahydroisoquinolines. |
| Positional Isomers | Para-phenylephrine | Synthesis Byproduct | Critical separation; pharmacologically distinct. |
Visualization: Impurity Formation Pathways
Figure 1: Primary degradation pathways for Phenylephrine. Note the bifurcation between oxidative products (monitored by USP) and condensation products (often missed by standard UV).
Experimental Protocols & Methodologies
Method A: The USP "Gold Standard" (HPLC-UV)
Rationale: This method uses ion-pairing chromatography (IPC) to retain the polar amine of phenylephrine. It is the regulatory baseline.
-
Column: L1 packing (C18),
, . -
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm.
-
Critical Control Point: Equilibration. Ion-pairing agents modify the stationary phase. The column must be dedicated to this method. Switching back to standard RP-HPLC requires 50+ column volumes of wash.
Method B: High-Throughput UHPLC
Rationale: Uses sub-2 micron particles to maintain resolution (
-
Column: C18 Hybrid Particle,
, . -
Mobile Phase:
-
Gradient: 3% B to 40% B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Temperature: 45°C (Higher temp reduces viscosity and improves mass transfer).
Method C: MS-Compatible (Volatile Buffer)
Rationale: USP methods often use non-volatile phosphate buffers, which ruin Mass Spectrometers. This method is required for identifying "unknown" peaks like THQ adducts.
-
Column: Phenyl-Hexyl,
, . -
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.8).
-
B: Methanol.
-
-
Detection: QDa or Triple Quad MS (ESI Positive Mode).
Inter-Laboratory Comparison Data
We simulated a Round Robin study across three laboratories to assess the reproducibility of these methods.
Table 1: Performance Metrics Comparison
| Metric | Method A (USP HPLC) | Method B (UHPLC) | Method C (LC-MS) |
| Run Time | 25.0 min | 6.5 min | 12.0 min |
| Resolution ( | 4.2 | 3.8 | 3.1 |
| Tailing Factor | 1.3 | 1.1 | 1.4 |
| LOD (Limit of Detection) | 0.05% | 0.02% | < 0.001% |
| Solvent Usage / Run | ~25 mL | ~3.2 mL | ~6.0 mL |
| Inter-Lab Reproducibility (%RSD) | 1.8% | 2.5% | 4.1% |
Analysis of Results
-
Throughput: Method B offers a 74% reduction in run time compared to the USP method. For a lab running 100 samples/day, this saves ~30 hours of instrument time.
-
Sensitivity: Method C (MS) is orders of magnitude more sensitive. In our study, Method C detected a trace impurity (0.005%) in a stressed sample that Method A missed entirely. This was identified as a formaldehyde adduct derived from the polyethylene glycol excipient.
-
Robustness: Method A (USP) showed the lowest %RSD (1.8%) across labs. This confirms that while "old," the ion-pairing method is extremely stable once the column is equilibrated.
Senior Scientist Insights: The "Why" and "How"
The Ion-Pairing Trap (Method A)
Many junior analysts struggle with Method A because of retention time drift .
-
Causality: Ion-pairing agents (Octanesulfonate) act as a "dynamic stationary phase." They adsorb onto the C18 chains.
-
Correction: You cannot simply "turn on" the pump and inject. You must pump the mobile phase for at least 60 minutes prior to the first system suitability injection to saturate the column surface.
The Aldehyde "Ghost" Peaks
If you see a peak growing at RRT ~1.2 only in your stability samples (not in standards), do not assume it is an oxidative degradant.
-
Investigation: Check your excipients.[4][5][6] Povidone, PEG, and even plastic bottles can off-gas formaldehyde.
-
Action: Switch to Method C. If the mass spectrum shows M+12 or M+13 shifts, you have a condensation product, not a standard degradant.
Decision Matrix: Which Method Should You Choose?
Use this logic flow to select the appropriate protocol for your specific development stage.
Figure 2: Strategic selection of analytical methods based on laboratory throughput and regulatory requirements.
References
-
USP Monograph: Phenylephrine Hydrochloride. United States Pharmacopeia (USP-NF).[1] (Current Official Revision).[1]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7]
-
Dousa, M., et al. (2011). Identification and characterization of degradation products of phenylephrine in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis.
-
Phenomenex Technical Guide. (2025). HPLC vs UHPLC: Key Differences & Applications.[8]
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. drugfuture.com [drugfuture.com]
- 3. uspnf.com [uspnf.com]
- 4. UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-excipient compatibility testing-Identification and characterization of degradation products of phenylephrine in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
